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  • Product: [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol
  • CAS: 78376-92-8

Core Science & Biosynthesis

Foundational

Crystal Structure, Stereochemistry, and Synthesis of[(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into alicyclic scaffolds has revolutionized modern drug discovery. Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into alicyclic scaffolds has revolutionized modern drug discovery. Among these privileged motifs, the [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol (PubChem CID: 52420866)[1] architecture serves as a critical chiral building block. Functioning as a metabolically stable, lipophilic bioisostere for tert-butyl and isopropyl groups, the trifluoromethylcyclopropyl moiety dramatically improves pharmacokinetic profiles by blocking cytochrome P450-mediated oxidation[2].

This whitepaper provides a comprehensive analysis of the stereochemical architecture, crystallographic properties, and stereoselective synthetic methodologies for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol, offering self-validating protocols for researchers seeking to integrate this motif into novel active pharmaceutical ingredients (APIs).

Stereochemical Architecture and Conformational Dynamics

The (1S,2S) Absolute Configuration

The compound possesses two contiguous stereocenters on a highly strained three-membered ring. The (1S,2S) designation dictates a trans-relationship between the electron-withdrawing trifluoromethyl (–CF₃) group and the hydrogen-bonding hydroxymethyl (–CH₂OH) group[1]. This trans-configuration is thermodynamically favored as it minimizes steric clashes between the bulky –CF₃ cone angle and the adjacent substituents.

The Trans-Fluorine Effect and Janus-like Polarity

Fluorinated cyclopropanes exhibit unique electronic properties driven by the highly polar C–F bonds. Quantum-chemical analyses reveal that the introduction of a –CF₃ group alters the electron density of the cyclopropane's Walsh orbitals[3]. The molecule exhibits a "Janus-like" polarity, where the electrostatic potential maps show distinct positive and negative faces[4]. This polarity facilitates unique stacking interactions and electrostatic hydrogen bonding within protein binding pockets, making the (1S,2S)-stereoisomer highly valuable for target-directed drug design[4].

G CF3 CF3 Group (Electron Withdrawing) Cyclo (1S,2S)-Cyclopropane Core (Walsh Orbitals) CF3->Cyclo Inductive Effect (-I) CH2OH CH2OH Group (Hydrogen Bonding) CH2OH->Cyclo Steric Minimization (Trans) Dipole Net Molecular Dipole (Janus-like Polarity) Cyclo->Dipole Vector Addition

Fig 1: Stereochemical logic and dipole vector addition in the (1S,2S)-cyclopropane core.

Crystal Structure Insights

Because[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is a low-molecular-weight alcohol with a boiling point of approximately 102 °C[5], the free compound exists as a liquid at standard temperature and pressure. Therefore, direct X-ray crystallographic analysis of the free alcohol is impossible without specialized cryo-crystallography.

Causality in Structural Determination: To obtain high-resolution crystal structures, researchers must derivatize the primary alcohol into a crystalline solid (e.g., a 3,5-dinitrobenzoate or 4-bromobenzoate ester) or co-crystallize it within a larger API complex[6].

When incorporated into crystalline lattices, the trans-2-(trifluoromethyl)cyclopropyl moiety typically exhibits the following geometric parameters (derived from analogous solid-state XRD data):

Table 1: Typical Crystallographic Parameters for trans-CF₃-Cyclopropanes
Structural ParameterAverage Value (Å / °)Mechanistic Implication
C1–C2 Bond Length1.52 - 1.54 ÅSlight elongation due to –CF₃ electron withdrawal.
C2–CF₃ Bond Length1.49 - 1.51 ÅShortened relative to standard alkanes (sp²-like character).
C1-C2-C3 Internal Angle~60.5°High ring strain; susceptible to reductive opening if mishandled.
Torsion Angle (CF₃ to CH₂OH)~145° - 155°Trans-geometry minimizes steric repulsion.

Stereoselective Synthesis Pathways

Synthesizing enantiopure fluorinated cyclopropanes is notoriously challenging due to the volatility of fluorinated precursors and the difficulty of controlling absolute stereochemistry. Two primary pathways are utilized in modern process chemistry:

Biocatalytic Asymmetric Cyclopropanation

Recent advancements utilize engineered myoglobin-based catalysts to achieve highly stereoselective carbene transfer[7][8]. By reacting trifluoromethyl-substituted alkenes with diazo compounds in the presence of Mb variants (e.g., Mb(H64A,V68G,L69V)), researchers can achieve up to 99:1 diastereomeric ratio (d.r.) and >99% enantiomeric excess (e.e.)[7].

Chemocatalytic Synthesis & Controlled Reduction

A more traditional, scalable approach involves the transition-metal-catalyzed cyclopropanation of a trifluorocrotonate ester, followed by the reduction of the ester to the target methanol.

G Alkene Trifluorocrotonate or CF3-Alkene Ester trans-CF3-Cyclopropane Carboxylate Ester Alkene->Ester Diazo Reagent Catalyst Engineered Myoglobin or Ru/Rh Catalyst Catalyst->Ester Stereocontrol Reduction LiAlH4 Reduction (Inverse Addition) Ester->Reduction Ether/THF, 0°C Product [(1S,2S)-2-(Trifluoromethyl) cyclopropyl]methanol Reduction->Product Avoid Ring Opening

Fig 2: Synthetic workflow from alkene precursor to the chiral methanol product.

Experimental Protocols

Protocol: Reduction of trans-(2-Trifluoromethyl)cyclopropanecarboxylic Acid to Methanol

Scientific Rationale (Causality): The reduction of fluorinated cyclopropanecarboxylic acids or esters using Lithium Aluminum Hydride (LiAlH₄) is fraught with the risk of reductive ring-opening. The highly electron-withdrawing –CF₃ group activates the strained cyclopropane ring toward nucleophilic attack. To prevent this, an inverse addition technique must be employed. By adding the reducing agent to the substrate (or carefully controlling stoichiometry at low temperatures), the local concentration of hydride remains low, preventing over-reduction[9].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an addition funnel.

  • Substrate Solution: Dissolve 10.0 mmol of enantiopure (1S,2S)-2-(trifluoromethyl)cyclopropanecarboxylic acid (or its methyl ester) in 30 mL of anhydrous diethyl ether. Chill the solution to 0 °C using an ice-water bath.

  • Inverse Addition: Prepare a solution of LiAlH₄ (1.1 equivalents, 11.0 mmol) in 20 mL of anhydrous diethyl ether (approx. 1 M). Transfer this solution to the addition funnel.

  • Reaction: Add the LiAlH₄ solution dropwise to the vigorously stirred substrate solution over 45 minutes, strictly maintaining the internal temperature below 5 °C. Note: This inverse addition prevents the ring-opening side reactions commonly observed with fluorinated cyclopropanes[9].

  • Quenching: After 2 hours of stirring at 0 °C, carefully quench the reaction using the Fieser method: add sequentially 0.4 mL water, 0.4 mL 15% NaOH (aq), and 1.2 mL water.

  • Isolation: Filter the resulting granular aluminum salts through a pad of Celite. Wash the filter cake with additional diethyl ether (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure (carefully, as the product is somewhat volatile). Purify via vacuum distillation or silica gel chromatography to yield [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol as a clear liquid.

Protocol: Derivatization for X-Ray Crystallography

To confirm the (1S,2S) absolute stereochemistry via XRD, the liquid methanol must be converted to a solid derivative.

  • Dissolve 1.0 mmol of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol in 5 mL of anhydrous dichloromethane (DCM).

  • Add 1.2 mmol of 4-bromobenzoyl chloride, followed by 1.5 mmol of triethylamine and a catalytic amount (0.1 mmol) of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature for 4 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Crystallization: Dissolve the crude ester in a minimum amount of hot heptane/ethyl acetate (9:1). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 48 hours to grow single crystals suitable for X-ray diffraction.

Physicochemical Data Summary

Table 2: Quantitative Data for[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol
PropertyValueSource / Computation
Molecular Formula C₅H₇F₃OPubChem[1]
Molecular Weight 140.10 g/mol PubChem[10]
Boiling Point ~102.0 °CChemicalBook[5]
XLogP3 1.3Computed[1]
Topological Polar Surface Area 20.2 ŲComputed[1]
Stereochemistry (1S, 2S) - TransIUPAC / InChI[1]

References

  • PubChem Compound Summary for CID 52420866, [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Angewandte Chemie International Edition (via NIH/CDN) URL:[Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • (2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol physical properties and mass spectrometry data

An In-depth Technical Guide to [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol: Physical Properties and Mass Spectrometry Analysis Introduction [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol, a fluorinated organic com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol: Physical Properties and Mass Spectrometry Analysis

Introduction

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol, a fluorinated organic compound, represents a significant building block in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) into a cyclopropyl ring system imparts unique conformational and electronic properties to molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the key physicochemical properties and mass spectrometric behavior of this valuable synthetic intermediate. Understanding these characteristics is paramount for its effective use, identification, and quality control in a research and development setting.

Physical and Chemical Properties

PropertyValueSource
IUPAC Name [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol[4]
CAS Number 1486471-00-4[4]
Molecular Formula C₅H₇F₃O[4]
Molecular Weight 140.10 g/mol [4]
Exact Mass 140.04489933 Da[4]
Physical Form Liquid[1][2]
XLogP3 1.3[4]

Table 1: Summary of key identifiers and computed physical properties for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol.

The presence of both a polar hydroxyl group and a lipophilic trifluoromethylcyclopropyl moiety gives the molecule a moderate calculated LogP (XLogP3) of 1.3, suggesting a balance between hydrophilicity and lipophilicity.[4] This amphiphilic character is a crucial consideration for its solubility in various solvent systems and for its potential pharmacokinetic profile when incorporated into larger drug molecules.

Mass Spectrometry Analysis

Mass spectrometry (MS) is an indispensable analytical technique for confirming the identity and structural integrity of synthetic intermediates. Electron Ionization (EI) is a common MS technique for relatively small, volatile molecules like [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol. The following sections detail the predicted fragmentation pathways under EI conditions, based on established principles for alcohols and fluorinated compounds.[5][6]

Molecular Ion and Predicted Fragmentation

Upon electron ionization, the molecule will form a molecular ion ([M]•+) with a mass-to-charge ratio (m/z) of 140. For primary alcohols, the molecular ion peak is often of very low abundance or entirely absent due to rapid fragmentation.[5][6] The fragmentation of this compound is expected to be driven by several key pathways:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[5][6] Cleavage of the C-C bond adjacent to the oxygen atom can occur in two ways:

    • Loss of the largest alkyl substituent as a radical is typically favored.[6] In this case, cleavage of the bond between the cyclopropyl ring and the CH₂OH group would lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a fragment ion at m/z 109 .

    • Alternatively, loss of a hydrogen radical from the carbinol carbon can produce an ion at m/z 139 ([M-1]⁺).

  • Loss of Neutral Molecules:

    • Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, which would yield a fragment at m/z 122 ([M-18]•+).[6]

  • Cleavage of the Trifluoromethyl Group: The C-CF₃ bond is another potential cleavage site.

    • Loss of a trifluoromethyl radical (•CF₃, 69 Da) would result in a fragment ion at m/z 71 .

    • The trifluoromethyl cation ([CF₃]⁺) itself is a stable species and may be observed at m/z 69 .

Proposed Mass Spectrometry Fragmentation Data

The expected major fragments for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol under electron ionization are summarized in the table below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
140[C₅H₇F₃O]•+-Molecular Ion [M]•+ (likely weak or absent)
122[C₅H₅F₃]•+H₂ODehydration of the alcohol
109[C₄H₄F₃]⁺•CH₂OHAlpha-cleavage with loss of the hydroxymethyl radical
71[C₄H₇O]⁺•CF₃Cleavage with loss of the trifluoromethyl radical
69[CF₃]⁺C₄H₇O•Formation of the trifluoromethyl cation
31[CH₂OH]⁺C₄H₄F₃•Alpha-cleavage with formation of the hydroxymethyl cation

Table 2: Proposed EI-MS fragmentation data for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol.

Visualization of Key Fragmentation Pathways

The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

Fragmentation_Pathway M [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol [M]•+ m/z = 140 F1 [C₅H₅F₃]•+ m/z = 122 M->F1 - H₂O F2 [C₄H₄F₃]⁺ m/z = 109 M->F2 - •CH₂OH (Alpha-Cleavage) F3 [C₄H₇O]⁺ m/z = 71 M->F3 - •CF₃

Caption: Predicted EI-MS fragmentation of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol.

Experimental Protocol: GC-MS Analysis

To experimentally verify the fragmentation pathways, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.

Objective

To obtain the electron ionization mass spectrum of a sample of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol to confirm its molecular weight and characterize its fragmentation pattern.

Methodology
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure it does not co-elute with the analyte or interfere with the ionization process.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C. A high injector temperature ensures rapid and complete volatilization of the analyte.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert carrier gas that is ideal for MS applications.

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent). This type of column provides good separation for a wide range of analytes.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes. This program allows for the separation of the analyte from any solvent impurities and ensures it elutes in a reasonable time frame.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for most mass spectral libraries.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-200. This range is selected to be wide enough to detect the hydroxymethyl cation fragment (m/z 31) and the molecular ion (m/z 140) and its key fragments.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve sample in Dichloromethane (~1 mg/mL) Inject Inject 1 µL into GC Prep->Inject Separate Separate on HP-5ms column Inject->Separate Ionize Ionize with 70 eV Electron Ionization Separate->Ionize Detect Detect fragments (m/z 30-200) Ionize->Detect Process Analyze Mass Spectrum and Fragmentation Detect->Process

Sources

Foundational

The Formation of Chiral Trifluoromethyl Cyclopropyl Methanols: Mechanisms, Catalysis, and Synthetic Strategies

An In-Depth Technical Guide Abstract The strategic incorporation of trifluoromethyl groups and cyclopropane rings into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control ove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of trifluoromethyl groups and cyclopropane rings into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's physicochemical and pharmacological properties.[1][2][3] Chiral trifluoromethyl cyclopropyl methanols represent a particularly valuable class of building blocks, combining the conformational rigidity of the cyclopropane, the unique electronic properties of the trifluoromethyl group, and a versatile hydroxyl handle for further functionalization. This guide provides an in-depth analysis of the primary mechanistic pathways for the stereoselective synthesis of these motifs. We will explore the nuances of transition-metal catalysis, the precision of biocatalytic methods, and the underlying principles that govern stereochemical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

In the landscape of drug discovery, the ability to fine-tune a molecule's properties is paramount. The trifluoromethyl (CF3) group is a powerful tool in this regard, known for enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity through its strong electron-withdrawing nature.[3][4] When combined with a cyclopropane—the smallest and most strained carbocycle—the resulting structural motif offers a unique, conformationally restricted three-dimensional shape that can effectively probe biological target space.[2]

The synthesis of these structures, particularly with control over absolute stereochemistry, presents a significant challenge. The addition of a chiral carbinol (methanol) group further increases the molecular complexity and provides a crucial point for diversification, making these compounds highly sought-after synthons in pharmaceutical development.[1][5] This guide dissects the core mechanisms and state-of-the-art methodologies developed to meet this synthetic challenge.

Mechanistic Pathways to Chiral Trifluoromethyl Cyclopropanes

The asymmetric synthesis of trifluoromethyl-substituted cyclopropanes is dominated by reactions that involve the transfer of a trifluoromethylcarbene or an equivalent species to an alkene. The stereoselectivity of these transformations is dictated by the catalyst and reaction conditions.

Transition-Metal Catalysis: The Dirhodium Workhorse

The most established and versatile method for asymmetric cyclopropanation involves the decomposition of trifluoromethyl-substituted diazo compounds by chiral transition-metal catalysts, most notably dirhodium(II) complexes.[6][7]

Mechanism of Action:

The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a trifluoromethyl diazo reagent, such as 1-aryl-2,2,2-trifluorodiazoethane. This step involves the extrusion of dinitrogen (N2) to form a highly reactive rhodium-carbene intermediate.[7] This electrophilic carbene is the key species that transfers the trifluoromethylcarbene unit to the alkene.

The alkene then approaches the metal carbene. The stereochemical outcome of the cyclopropanation is determined during this step and is controlled by the chiral ligands surrounding the rhodium centers. The reaction proceeds through a transition state where the orientation of the alkene relative to the carbene is dictated by steric and electronic interactions with the chiral catalyst, leading to the formation of one enantiomer in preference to the other.[7][8]

Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

rhodium_cycle cluster_cycle Rhodium Catalytic Cycle Rh_cat [Rh₂(L*)₄] Carbene Rh(II)-Carbene Intermediate Rh_cat->Carbene + Diazo Diazo Ar(CF₃)C=N₂ Product Chiral CF₃-Cyclopropane Carbene->Product + Alkene N2 N₂ Carbene->N2 - N₂ Alkene Alkene (R-CH=CH₂) Product->Rh_cat Release

Caption: Catalytic cycle for dirhodium-catalyzed asymmetric cyclopropanation.

Causality Behind Catalyst Selection:

The choice of chiral ligand on the dirhodium catalyst is critical. Early attempts using standard catalysts like Rh2(S-DOSP)4 showed moderate effectiveness.[7] However, the development of catalysts with more sterically demanding ligands, such as Hashimoto's Rh2(S-PTTL)4 and Davies' adamantylglycine-derived Rh2(S-PTAD)4, led to a breakthrough.[7] For the reaction of 1-aryl-2,2,2-trifluorodiazoethanes, Rh2(S-PTAD)4 provides outstanding levels of diastereoselectivity (>94% de) and enantioselectivity (>98% ee).[6][7] The bulky adamantyl group creates a highly constrained chiral pocket that enforces a specific trajectory for the incoming alkene, thereby ensuring high fidelity in the stereochemical transfer.[7]

Biocatalysis: The Power of Engineered Enzymes

An exciting and increasingly powerful alternative to traditional metal catalysis is the use of engineered enzymes. Heme-containing proteins, particularly myoglobin (Mb) and protoglobin, have been repurposed to catalyze asymmetric cyclopropanations with remarkable efficiency and selectivity.[1][5][9]

Mechanism of Action:

The mechanism is analogous to that of metalloporphyrin catalysts. The enzyme's heme cofactor, which contains an iron atom, reacts with the diazo reagent (e.g., 2-diazo-1,1,1-trifluoroethane) to form an electrophilic iron-heme carbenoid intermediate.[1] The protein scaffold itself acts as the source of chirality. The active site pocket provides a precisely organized, asymmetric environment that binds the alkene substrate in a specific orientation relative to the heme-bound carbene. This exquisite pre-organization dramatically lowers the activation energy for the formation of a specific stereoisomer.[1][5]

A key advantage of this approach is the ability to tune selectivity through directed evolution or site-directed mutagenesis. For instance, mutations like H64V and V68A in myoglobin can create space in the active site and enhance catalytic activity.[1] Remarkably, different engineered variants can exhibit stereodivergent selectivity, producing either trans- or cis-cyclopropanes from the same set of starting materials—a feat that is exceptionally challenging to achieve with small-molecule catalysts.[9][10]

Diagram: Biocatalytic Cyclopropanation Workflow

biocatalysis_workflow cluster_workflow Enzyme-Catalyzed Synthesis node_enzyme Engineered Myoglobin Heme Cofactor node_intermediate Heme-Carbenoid Complex Substrate Binding node_enzyme->node_intermediate Reacts with Diazo node_reagents Diazo Reagent (CF₃CHN₂) Alkene Substrate node_reagents->node_intermediate Enters Active Site node_product Stereoselective C-C Bond Formation Release of Chiral Product node_intermediate->node_product Carbene Transfer

Caption: Workflow for myoglobin-catalyzed asymmetric cyclopropanation.

Alternative Mechanistic Pathways

While carbene-transfer reactions dominate, other strategies provide access to these valuable motifs.

  • Michael-Initiated Ring Closure (MIRC): This pathway involves the reaction of a nucleophile with a Michael acceptor containing a trifluoromethyl group and a leaving group, such as 2-bromo-3,3,3-trifluoropropene.[11][12] The initial conjugate addition is followed by an intramolecular nucleophilic substitution that closes the three-membered ring. The stereochemistry is controlled during the initial Michael addition step.

  • Radical Cyclopropanation: Recent advances in photoredox catalysis have enabled the generation of 1-(trifluoromethyl)cyclopropyl radicals from stable precursors like sulfonium salts.[13] These radicals can then engage with alkenes to form the cyclopropane ring. While powerful for creating the core structure, this method does not directly install the methanol functionality and typically requires a substrate pre-functionalized for subsequent conversion.

Incorporating the Methanol Functionality

The synthesis of the target cyclopropyl methanols can be achieved through two primary approaches:

  • Direct Cyclopropanation of Allylic Alcohols: The most direct route involves using an allylic alcohol as the alkene substrate in the asymmetric cyclopropanation reaction. This approach constructs the chiral cyclopropane ring and incorporates the hydroxyl group in a single step. The success of this method depends on the compatibility of the free hydroxyl group with the reactive metal-carbene intermediate.

  • Post-Cyclopropanation Functional Group Interconversion: A more common and often more robust strategy involves the cyclopropanation of an alkene bearing a precursor functional group, such as an ester or ketone. For example, the rhodium-catalyzed reaction of an α-(trifluoromethyl)styrene with ethyl cyano(diazo)acetate yields a highly functionalized cyclopropyl ester.[2] This ester can then be selectively reduced to the corresponding primary alcohol (methanol) using standard reducing agents like lithium aluminum hydride (LiAlH₄), thus completing the synthesis.

Experimental Protocols and Data

Representative Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

The following protocol is a representative example based on methodologies described in the literature for the synthesis of trifluoromethyl-substituted cyclopropanes.[6][7]

Step 1: In Situ Generation of 1-Aryl-2,2,2-trifluorodiazoethane

  • To a stirred solution of the corresponding aryl trifluoromethyl hydrazone (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C, add manganese(IV) oxide (MnO₂, 5.0 equiv).

  • Stir the resulting suspension vigorously at 0 °C for 1-2 hours. The progress of the oxidation can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ and wash the pad with DCM. The resulting filtrate contains the diazo compound and is used immediately in the next step.

Step 2: Asymmetric Cyclopropanation

  • To a solution of the chiral dirhodium catalyst, Rh₂(R-PTAD)₄ (0.5–2 mol%), in DCM at room temperature, add the alkene substrate (e.g., styrene, 3.0-5.0 equiv).

  • Slowly add the freshly prepared diazo solution from Step 1 to the catalyst/alkene mixture via syringe pump over 4-6 hours.

  • Stir the reaction at room temperature until the diazo compound is completely consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the chiral trifluoromethyl cyclopropane.

Data Summary: Catalyst Performance in Asymmetric Cyclopropanation

The table below summarizes the performance of different dirhodium catalysts in the reaction between 1-phenyl-2,2,2-trifluorodiazoethane and styrene, demonstrating the critical role of the ligand in achieving high stereoselectivity.[7]

CatalystYield (%)Diastereomeric Excess (% de)Enantiomeric Excess (% ee)
Rh₂(S-DOSP)₄609037
Rh₂(S-PTTL)₄95>9497
Rh₂(S-PTAD)₄ 94 >94 >98

Conclusion and Future Outlook

The synthesis of chiral trifluoromethyl cyclopropyl methanols is a sophisticated field of organic chemistry driven by the demands of drug discovery. The mechanistic understanding of transition-metal-catalyzed carbene transfer reactions, particularly with finely tuned dirhodium catalysts, has provided robust and highly selective methods for their construction.[6][7][14] Concurrently, the emergence of biocatalysis using engineered globins offers a green and exceptionally selective alternative, even enabling access to previously challenging stereoisomers.[1][9][10]

Future research will likely focus on expanding the substrate scope of these reactions, developing more sustainable and cost-effective catalysts, and integrating these methods into streamlined synthetic routes for complex pharmaceutical agents. The continued exploration of novel mechanistic pathways, such as radical-mediated approaches, will further enrich the synthetic chemist's toolbox, enabling the creation of next-generation therapeutics built upon this uniquely valuable molecular scaffold.

References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Journal of the American Chemical Society, 139(15), 5313–5316. [Link]

  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2017). Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. PMC. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]

  • Schaus, V. J., Huang, X., & Fasan, R. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. PMC. [Link]

  • Bi, X., et al. (2021). Rh-catalyzed asymmetric cyclopropanation of benzofurans with trifluoromethyl N-triftosylhydrazones. ResearchGate. [Link]

  • Hu, W., et al. (2020). Enantioselective synthesis of trifluoromethyl cyclopropenes. ResearchGate. [Link]

  • Pérez, F., et al. (2018). General Catalytic Enantioselective Access to Monohalomethyl and Trifluoromethyl Cyclopropanes. PubMed. [Link]

  • Barata-Vallejo, S., et al. (2022). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. PMC. [Link]

  • Schaus, V. J., Huang, X., & Fasan, R. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. eScholarship. [Link]

  • Kiełbasiński, P., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. MDPI. [Link]

  • Mykhailiuk, P. K. (2023). General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry. [Link]

  • Lledó, A., et al. (2019). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. MDPI. [Link]

  • Zhu, H., et al. (2021). Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Inorganic Base-Mediated Cycloaddition Reactions. ResearchGate. [Link]

  • Guesmi, S., et al. (2018). Stereoselective Synthesis and Investigation of Mechanism of Trifluoromethylated Cyclopropylphosphonate. ResearchGate. [Link]

  • Fustero, S., et al. (2011). A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Derivatives. ResearchGate. [Link]

  • Lemonnier, G., et al. (2007). A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (±)-trans-trifluoronorcoronamic acid. Chemical Communications. [Link]

  • Sharma, A., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of trifluoromethyl carbinols. [Link]

  • Andrii, K. (2018). Synthesis of Chiral Α-Trifluoromethyl Alcohols and Ethers via Enantioselective Hiyama Cross-Couplings of Bisfunctionalized Electrophiles. ResearchGate. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

  • Liu, Y., et al. (2023). Chiral drugs. LabMed Discovery. [Link]

  • O'Hagan, D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Begum, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

Exploratory

thermodynamic stability of[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol

An In-Depth Technical Guide on the Thermodynamic Stability of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol Foreword: Bridging Molecular Design and Process Reality In the landscape of modern drug discovery, the strate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol

Foreword: Bridging Molecular Design and Process Reality

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The trifluoromethyl-cyclopropyl group, in particular, has emerged as a valuable bioisostere, prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. However, the very features that make these motifs attractive—high ring strain and strong electronic effects—can introduce significant challenges related to thermodynamic stability. [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is a key chiral building block for accessing these advanced intermediates. A thorough understanding of its intrinsic stability is not an academic exercise; it is a critical prerequisite for robust process development, ensuring safety, predicting shelf-life, and guaranteeing the quality of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive framework for evaluating the thermodynamic stability of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol. We will move beyond a mere listing of data points to dissect the underlying chemical principles, outline a robust, multi-pronged analytical strategy, and provide field-proven protocols for both computational and experimental assessment.

Theoretical Underpinnings of Stability: A Molecule Under Strain

The stability of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is governed by a delicate interplay of competing structural and electronic factors. A predictive assessment must consider the following:

  • Cyclopropane Ring Strain: The three-membered ring possesses significant angle strain (~27.5 kcal/mol), making it a high-energy moiety susceptible to ring-opening reactions under thermal or chemical stress. This inherent strain is the primary driver of potential instability.

  • The Trifluoromethyl (CF₃) Group Influence: The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:

    • Inductive Strengthening of Adjacent Bonds: The C-CF₃ bond and the adjacent C-C bonds of the cyclopropane ring are polarized and strengthened, which can, to an extent, counteract the ring strain.

    • Gaucher Effects and Conformational Preference: Interactions between the CF₃ group and the hydroxymethyl substituent can lead to specific low-energy conformations that dictate the molecule's overall stability and reactivity.

  • Intramolecular Hydrogen Bonding: A crucial stabilizing factor can be the formation of an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the CF₃ group, creating a pseudo-five-membered ring. This conformation can lock the molecule into a lower energy state, significantly increasing its decomposition temperature.

Logical Workflow for Stability Assessment

A comprehensive stability analysis integrates computational modeling with empirical testing. This dual approach allows for the prediction of intrinsic properties and the confirmation of bulk material behavior under real-world conditions.

cluster_0 Computational Analysis (In Silico) cluster_1 Experimental Verification (Empirical) comp_start Define Molecular Structure conf_search Conformational Search (e.g., Monte Carlo) comp_start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc thermo_data Extract Thermodynamic Data (Gibbs Free Energy, Enthalpy) freq_calc->thermo_data synthesis Integrated Stability Profile thermo_data->synthesis exp_start Acquire Pure Sample dsc Differential Scanning Calorimetry (DSC) exp_start->dsc tga Thermogravimetric Analysis (TGA) exp_start->tga forced_deg Forced Degradation Studies (Heat, Acid, Base, Oxidation) exp_start->forced_deg dsc->synthesis tga->synthesis analytics LC-MS / NMR Analysis of Degradants forced_deg->analytics analytics->synthesis caption Fig. 1: Integrated workflow for stability assessment. reactant [(1S,2S)-2-(trifluoromethyl) cyclopropyl]methanol stress Stress (e.g., H+, Δ) reactant->stress intermediate Ring-Opened Carbocation (Intermediate) stress->intermediate product Degradation Products (e.g., Allylic Alcohols) intermediate->product caption Fig. 2: A potential degradation pathway.

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol Derivatives

For: Researchers, scientists, and drug development professionals. Abstract The [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol scaffold is a critical structural motif in modern medicinal chemistry, imparting unique conf...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol scaffold is a critical structural motif in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. This document provides a detailed protocol for the synthesis of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol derivatives, focusing on a robust and scalable method. We will delve into the underlying reaction mechanisms, critical experimental parameters, and characterization techniques, offering a comprehensive guide for researchers in drug discovery and development.

Introduction: The Significance of the Trifluoromethyl-Cyclopropyl Moiety

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. When combined with the rigid, three-dimensional structure of a cyclopropane ring, the resulting trifluoromethyl-cyclopropyl moiety offers a powerful tool for medicinal chemists to explore novel chemical space and optimize lead compounds. The specific stereoisomer, (1S,2S), is often crucial for achieving the desired biological activity.

This application note will detail a reliable synthetic route to access enantiomerically pure [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol and its derivatives. The described protocol is based on well-established methodologies and provides insights into the critical steps that ensure high yield and stereoselectivity.

Reaction Scheme and Mechanism

The synthesis of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol can be achieved through various routes. One of the most efficient and stereoselective methods involves the asymmetric cyclopropanation of a suitable allylic alcohol. The following scheme outlines a common approach:

G cluster_0 Asymmetric Cyclopropanation start (E)-4,4,4-Trifluorobut-2-en-1-ol reagents Diethylzinc (Et2Zn) Diiodomethane (CH2I2) (1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine start->reagents 1. product [(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol reagents->product 2.

Caption: Asymmetric Simmons-Smith Cyclopropanation

The reaction proceeds via a modified Simmons-Smith cyclopropanation. Diethylzinc reacts with diiodomethane to form the active zinc carbenoid species. A chiral ligand, in this case, a derivative of (1R,2R)-cyclohexane-1,2-diamine, coordinates to the zinc center, creating a chiral environment. This chiral complex then delivers the methylene group to the double bond of the (E)-4,4,4-trifluorobut-2-en-1-ol from a specific face, leading to the desired (1S,2S) stereochemistry of the resulting cyclopropylmethanol. The hydroxyl group of the allylic alcohol substrate directs the cyclopropanation, ensuring high diastereoselectivity.

Materials and Reagents

MaterialGradeSupplier (Example)Notes
(E)-4,4,4-Trifluorobut-2-en-1-ol>98%Sigma-AldrichStore under inert atmosphere.
Diethylzinc (1.0 M solution in hexanes)SolutionSigma-AldrichHighly pyrophoric. Handle with extreme care.
Diiodomethane99%, stabilizedAcros OrganicsProtect from light.
(1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine>98%Strem ChemicalsChiral ligand.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificDry over molecular sieves if necessary.
Saturated aqueous ammonium chloride (NH4Cl)ACS GradeVWRFor quenching the reaction.
Saturated aqueous sodium bicarbonate (NaHCO3)ACS GradeVWRFor workup.
BrineACS GradeVWRFor workup.
Anhydrous magnesium sulfate (MgSO4)ACS GradeVWRFor drying the organic phase.
Deuterated chloroform (CDCl3)99.8 atom % DCambridge IsotopeFor NMR analysis.

Detailed Experimental Protocol

This protocol is for the synthesis of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol on a 5 mmol scale.

4.1. Preparation

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • All liquid reagents should be handled using syringes and septa to prevent exposure to air and moisture.

4.2. Reaction Setup

G cluster_0 Experimental Workflow A 1. Add (1R,2R)-ligand and DCM to flask B 2. Cool to 0 °C A->B C 3. Add Diethylzinc solution dropwise B->C D 4. Stir for 20 min at 0 °C C->D E 5. Add (E)-4,4,4-Trifluorobut-2-en-1-ol D->E F 6. Add Diiodomethane dropwise E->F G 7. Warm to room temperature and stir for 12 h F->G H 8. Quench with sat. aq. NH4Cl G->H I 9. Aqueous workup H->I J 10. Dry and concentrate I->J K 11. Purify by column chromatography J->K L 12. Characterize product K->L

Caption: Step-by-step experimental workflow.

4.3. Procedure

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine (0.060 g, 0.35 mmol).

  • Add anhydrous dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 10.0 mL, 10.0 mmol) dropwise via syringe.

  • Stir the resulting solution at 0 °C for 20 minutes.

  • Add (E)-4,4,4-trifluorobut-2-en-1-ol (0.63 g, 5.0 mmol) to the reaction mixture.

  • Add diiodomethane (2.68 g, 10.0 mmol) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL). Caution: Gas evolution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

4.4. Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol as a colorless oil.

  • Characterize the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Expected Results and Discussion

ParameterExpected Value
Yield70-85%
Enantiomeric Excess>95% ee
AppearanceColorless oil
¹H NMR (CDCl₃, 400 MHz)δ 3.65 (m, 2H), 1.60 (m, 1H), 1.25 (m, 1H), 0.95 (m, 1H)
¹⁹F NMR (CDCl₃, 376 MHz)δ -65.2 (d, J = 7.5 Hz)

The use of a chiral diamine ligand is critical for achieving high enantioselectivity in the cyclopropanation reaction. The choice of solvent can also influence the reaction outcome, with halogenated solvents like dichloromethane generally providing good results. The slow addition of reagents, particularly the pyrophoric diethylzinc and the quenching solution, is essential for safety and to control the reaction exotherm.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reaction; decomposition of reagents.Ensure all reagents are fresh and handled under strictly anhydrous and inert conditions. Increase reaction time or temperature if necessary.
Low EnantioselectivityImpure chiral ligand; incorrect reaction temperature.Recrystallize or purify the chiral ligand. Maintain the recommended temperature profile throughout the reaction.
Formation of ByproductsReaction with solvent; side reactions of the carbenoid.Use a non-reactive, anhydrous solvent. Ensure slow addition of diiodomethane to minimize the formation of polymethylene.

Conclusion

The protocol described herein provides a reliable and highly stereoselective method for the synthesis of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol. By carefully controlling the reaction conditions and using high-purity reagents, researchers can access this valuable building block in good yield and high enantiomeric purity. This compound and its derivatives are poised to continue playing a significant role in the development of new therapeutic agents.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]

  • Shi, G.-Q., & Cao, Z. (2002). A new and efficient synthesis of trifluoromethyl-substituted cyclopropyl methanols. Journal of Fluorine Chemistry, 113(2), 143-145. [Link]

  • Morandi, B., & Carreira, E. M. (2012). Iron-Catalyzed Cyclopropanation with Trifluoroethylamine Hydrochloride and Olefins. Angewandte Chemie International Edition, 51(39), 9873-9876. [Link]

Application

Application Note: Cross-Coupling and Functionalization Strategies Using[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The incorporation of the 2-(trifluoromethyl)cyclopropylm...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of the 2-(trifluoromethyl)cyclopropylmethyl moiety into drug scaffolds is a highly effective strategy for improving metabolic stability and modulating lipophilicity. Acting as a conformationally restricted, electron-deficient bioisostere for bulky aliphatic groups (e.g., neopentyl or isobutyl), this motif resists cytochrome P450-mediated oxidation [[1]]([Link]).

However, functionalizing [2] presents a significant synthetic challenge. The exocyclic sp3 carbon is sterically hindered, and radical or cationic intermediates generated at this position are prone to rapid cyclopropylcarbinyl ring-opening. This guide details a self-validating, field-proven workflow utilizing Nickel-Catalyzed Cross-Electrophile Coupling (XEC) to successfully append this privileged chiral building block onto aryl scaffolds while preserving stereochemical and structural integrity.

Mechanistic Rationale & Strategy (Causality in Design)

Direct cross-coupling of the unactivated aliphatic alcohol is thermodynamically unfavorable. The classical approach involves converting the alcohol to a boronic ester for Suzuki-Miyaura coupling; however, this is synthetically tedious for sp3 systems and often suffers from protodeboronation.

Our Strategy:

  • Mild Activation (Appel Reaction): We convert the alcohol to the corresponding primary iodide. Why not a tosylate? Tosylates of cyclopropylmethanols are highly susceptible to solvolysis and rearrangement (e.g., expansion to cyclobutyl derivatives) under basic cross-coupling conditions. The Appel reaction (I₂, PPh₃) proceeds under mild, neutral-to-acidic conditions, preserving the (1S,2S) stereocenters and the cyclopropane ring. Furthermore, alkyl iodides possess a lower reduction potential, making them ideal for single-electron transfer (SET) processes.

  • Ni-Catalyzed Reductive Cross-Electrophile Coupling: We couple the resulting alkyl iodide directly with an aryl bromide using a Ni(0)/Ni(II)/Ni(III) catalytic cycle. Why Ni-XEC? The generation of an alkyl radical adjacent to a cyclopropane ring normally leads to ultrafast ring-opening ( k≈108 s−1 ). However, the strong electron-withdrawing nature of the CF₃ group destabilizes the potential ring-opened radical, slightly retarding this side reaction . More importantly, the Ni(II) intermediate captures the primary alkyl radical at a diffusion-controlled rate that outcompetes ring-opening, ensuring high fidelity to the intact cyclopropane product .

Workflow & Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Ni-catalyzed cross-electrophile coupling, highlighting the critical radical capture step that prevents ring-opening.

G Ni0 Ni(0)L_n NiII Ni(II)(Ar)(Br)L_n Ni0->NiII Ox. Addition NiIII Ni(III)(Ar)(Alkyl)(Br)L_n NiII->NiIII Radical Capture NiI Ni(I)(Br)L_n NiIII->NiI Product sp3-sp2 Coupled Product NiIII->Product Reductive Elimination NiI->Ni0 Reduction Radical Alkyl Radical NiI->Radical SET to Alkyl-I ArBr Aryl Bromide ArBr->NiII AlkylI Alkyl Iodide (from CF3-cyclopropyl-MeOH) AlkylI->Radical Radical->NiIII Zn Zn(0) Reductant Zn->NiI

Mechanism of Ni-Catalyzed Cross-Electrophile Coupling for sp3-sp2 Bond Formation.

Quantitative Optimization Data

The choice of ligand and solvent is critical to stabilize the Ni intermediates and prevent the accumulation of off-cycle Ni species. The bidentate nitrogen ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) provides optimal steric bulk to drive the reductive elimination step.

Table 1: Optimization of Reaction Conditions for sp³-sp² Cross-Coupling

EntryCatalyst / Nickel SourceLigand (10 mol%)SolventReductantYield (%)*Ring-Opened Byproduct (%)
1 NiCl₂·glyme (10 mol%) dtbbpy DMA Zn dust 88 < 2
2NiCl₂·glyme (10 mol%)dmbpyDMAZn dust648
3Ni(cod)₂ (10 mol%)dtbbpyTHFMn dust4512
4NiCl₂·glyme (10 mol%)dtbbpyDMFZn dust76< 2
5NonedtbbpyDMAZn dust00

*Yields determined by quantitative GC-FID using dodecane as an internal standard.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(Iodomethyl)-2-(trifluoromethyl)cyclopropane

This step converts the alcohol into a redox-active electrophile while avoiding carbocationic rearrangements.

Reagents:

  • [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol (1.0 equiv, 10 mmol)

  • Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol)

  • Imidazole (1.5 equiv, 15 mmol)

  • Iodine (I₂) (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add PPh₃, imidazole, and anhydrous DCM (50 mL). Stir to dissolve.

  • Cooling & Iodine Addition: Cool the mixture to 0 °C using an ice bath. Add I₂ in three portions over 10 minutes. The solution will turn a deep yellow/brown. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol in 5 mL of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The alcohol spot (visualized by KMnO₄) should completely disappear.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess iodine. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure carefully (the product is somewhat volatile).

  • Purification: Purify by flash column chromatography (100% pentane or hexanes) to afford the alkyl iodide as a colorless oil.

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling

Coupling the derived alkyl iodide with an aryl bromide.

Reagents:

  • 1-(Iodomethyl)-2-(trifluoromethyl)cyclopropane (1.5 equiv, 1.5 mmol)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv, 1.0 mmol)

  • NiCl₂·glyme (0.1 equiv, 0.1 mmol)

  • dtbbpy (0.1 equiv, 0.1 mmol)

  • Zinc dust (activated) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, add NiCl₂·glyme, dtbbpy, and activated Zn dust to a 20 mL oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 2 mL of anhydrous DMA. Stir the suspension at room temperature for 15 minutes. The mixture will turn a deep green/blue color, indicating the formation of the active Ni-ligand complex.

  • Reagent Addition: Add the Aryl Bromide and the 1-(Iodomethyl)-2-(trifluoromethyl)cyclopropane, followed by the remaining 3 mL of DMA.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at room temperature for 16 hours.

  • Validation & Monitoring: Take a 20 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Diagnostic Check: Look for the desired product mass. The absence of an m/z peak corresponding to the ring-opened alkene byproduct validates the efficiency of the radical capture.

  • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove zinc and precipitated salts. Wash the filtrate with 1M HCl (10 mL) to remove DMA and residual zinc, followed by water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the cross-coupled target compound.

References

  • National Center for Biotechnology Information. "[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol." PubChem Compound Summary for CID 52420866.[Link]

  • Mykhailiuk, P. K., et al. "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes." The Journal of Organic Chemistry, 2023.[Link]

  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 and Csp3 Halides." Accounts of Chemical Research, 2015, 48(6), 1767-1775.[Link]

  • Gómez-Suárez, A., et al. "Overcoming Challenges in Small-Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron-Thiol Catalysis." Angewandte Chemie International Edition, 2025.[Link]

Sources

Method

scale-up synthesis protocols for[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol

An Application Guide for the Scale-Up Synthesis of [(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol Introduction: The Strategic Value of the Trifluoromethyl-Cyclopropyl Moiety The trifluoromethyl-cyclopropane scaffold re...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scale-Up Synthesis of [(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol

Introduction: The Strategic Value of the Trifluoromethyl-Cyclopropyl Moiety

The trifluoromethyl-cyclopropane scaffold represents a highly sought-after structural motif in modern medicinal chemistry. This unique combination marries the metabolic stability and conformational rigidity of the cyclopropane ring with the powerful electronic properties of the trifluoromethyl (CF₃) group.[1][2] The CF₃ group can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby favorably modulating the pharmacokinetic profile of drug candidates.[3] Consequently, [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is a critical chiral building block for synthesizing complex pharmaceutical intermediates.

However, the stereocontrolled synthesis of this molecule, particularly on a large scale, presents significant challenges.[1][3] Achieving high diastereo- and enantioselectivity is paramount, as different stereoisomers can exhibit vastly different pharmacological activities. This guide details a robust and scalable protocol for producing [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol, leveraging a state-of-the-art biocatalytic approach that offers exceptional stereoselectivity and operational simplicity.[4][5]

Strategic Approach: Biocatalysis for Ultimate Stereocontrol

Several strategies exist for the synthesis of trifluoromethyl-cyclopropanes, including metal-catalyzed reactions with diazo compounds and the deoxyfluorination of cyclopropane carboxylic acids.[6][7] While effective, these methods can sometimes be limited by catalyst costs, safety concerns associated with diazo reagents on a large scale, and achieving perfect stereocontrol.

For the synthesis of the specific trans-(1S,2S) isomer, biocatalysis using engineered hemoproteins has emerged as a superior strategy.[3][4][5] Specifically, engineered variants of myoglobin (Mb) expressed in E. coli have demonstrated the ability to catalyze the cyclopropanation of various olefins with 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) with near-perfect diastereo- and enantioselectivity.[4][5]

The choice of this biocatalytic route is underpinned by several key advantages for scale-up:

  • Exceptional Selectivity: Engineered myoglobin catalysts, such as Mb(H64V,V68A), can afford the desired trans-(1S,2S) product with >99% de and >99% ee.[4]

  • Simplified Procedure: The use of whole bacterial cells as the catalyst bypasses the need for costly and time-consuming enzyme purification, making the process more industrially viable.[5]

  • Milder Reaction Conditions: The reaction proceeds efficiently under mild conditions, reducing energy consumption and the risk of side reactions.

  • Green Chemistry: This enzymatic approach is a greener alternative to some traditional metal-catalyzed processes.

The overall synthetic workflow involves two main stages: the biocatalytic asymmetric cyclopropanation of a suitable precursor, allyl acetate, followed by a straightforward chemical hydrolysis to yield the target primary alcohol.

G cluster_0 Stage 1: Biocatalytic Cyclopropanation cluster_1 Stage 2: Hydrolysis A Allyl Acetate D [(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methyl acetate A->D Carbene Transfer B CF₃CHN₂ (Carbene Precursor) B->D C Engineered Myoglobin (E. coli whole cells) C->D Catalyst F [(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol D->F Saponification D->F E Base (e.g., K₂CO₃) in Methanol E->F

Caption: High-level workflow for the two-stage synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger production volumes. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Part 1: Preparation of Whole-Cell Biocatalyst

The preparation of the E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68A)) is a standard biochemical process and is typically performed in advance. It involves transformation, cell growth, and induction of protein expression, followed by harvesting and preparation of a cell suspension or lyophilized powder. For the purpose of this protocol, we assume the availability of prepared whole-cell catalyst.[4][5]

Part 2: Asymmetric Cyclopropanation of Allyl Acetate

This step is the core of the synthesis, where the chiral cyclopropane ring is constructed.

Materials and Equipment:

  • Reactor: 2 L jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and septum-sealed addition port.

  • Reagents:

    • Allyl Acetate (Substrate)

    • 2,2,2-Trifluoroethyl Tosylhydrazone (Precursor to CF₃CHN₂)

    • Sodium Methoxide (NaOMe)

    • Engineered Myoglobin whole-cell suspension or lyophilized powder

    • Dichloromethane (DCM, anhydrous)

    • Buffer (e.g., Potassium Phosphate, pH 7.5)

Table 1: Reagent Quantities for a Representative Scale-Up Batch

ReagentMolecular Wt. ( g/mol )Molar RatioAmount (g)MolesNotes
Allyl Acetate100.121.050.06 g0.50Limiting Reagent
2,2,2-Trifluoroethyl Tosylhydrazone268.251.2160.95 g0.60Precursor for in situ generation of CF₃CHN₂
Sodium Methoxide (NaOMe)54.021.232.41 g0.60Base for generating diazo compound
Mb(H64V,V68A) Whole-Cell CatalystN/AN/A~50 gN/ALyophilized powder or corresponding amount of wet cell paste
Dichloromethane (DCM)84.93Solvent1 LN/AAnhydrous
Potassium Phosphate Buffer (1 M, pH 7.5)N/ABuffer500 mLN/AFor the aqueous phase

Procedure:

  • Reactor Setup: Assemble the dry 2 L jacketed reactor under a nitrogen atmosphere. Set the jacket temperature to 20°C.

  • Catalyst Suspension: To the reactor, add the potassium phosphate buffer (500 mL) and the whole-cell biocatalyst (~50 g). Stir the mixture at 200 RPM to create a uniform suspension.

  • Substrate Addition: Add the allyl acetate (50.06 g, 0.50 mol) to the reactor.

  • In Situ Generation and Addition of CF₃CHN₂:

    • Causality: 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) is a potentially explosive gas. Generating it in situ from a stable precursor and using it immediately is a critical safety measure for scale-up operations. The diazo compound is generated by the base-catalyzed decomposition of 2,2,2-trifluoroethyl tosylhydrazone.

    • In a separate, dry flask under nitrogen, dissolve the 2,2,2-trifluoroethyl tosylhydrazone (160.95 g, 0.60 mol) and sodium methoxide (32.41 g, 0.60 mol) in 1 L of anhydrous DCM. Stir at room temperature. The solution will develop a characteristic yellow color indicating the formation of CF₃CHN₂.

    • Critical Step: Using a syringe pump or a peristaltic pump, add the freshly prepared CF₃CHN₂ solution in DCM to the vigorously stirred reactor containing the catalyst and substrate over a period of 5-6 hours. A slow addition rate is crucial to maintain a low steady-state concentration of the reactive carbene intermediate, maximizing catalytic efficiency and minimizing side reactions.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC or ¹⁹F NMR for the disappearance of allyl acetate and the formation of the product. The reaction is typically complete within 12-18 hours.

Work-up and Isolation:

  • Catalyst Removal: Once the reaction is complete, stop the stirring and allow the layers to separate. The bacterial cells will be in the aqueous phase or at the interface.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with 250 mL portions of DCM.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Be cautious not to use excessive heat to avoid evaporation of the product.

Part 3: Hydrolysis to [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol

Procedure:

  • Reaction Setup: Transfer the crude [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methyl acetate into a 2 L round-bottom flask equipped with a magnetic stirrer.

  • Hydrolysis: Dissolve the crude material in 1 L of methanol. Add potassium carbonate (K₂CO₃, 104 g, 0.75 mol) to the solution.

  • Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the conversion by TLC or GC until all the starting acetate has been consumed.

  • Work-up:

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

    • Add 500 mL of deionized water to the residue and extract with diethyl ether or ethyl acetate (3 x 300 mL).

    • Combine the organic extracts, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully to yield the crude alcohol.

Purification:

  • Purify the crude [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product as a clear oil.

Table 2: Typical Reaction Outcomes

ParameterExpected ValueMethod of Analysis
Overall Yield65-80%Gravimetric
Diastereomeric Excess (de)>99% (trans)¹H NMR, ¹⁹F NMR
Enantiomeric Excess (ee)>99% (1S,2S)Chiral HPLC/GC

Mechanistic Rationale: The Role of the Engineered Myoglobin

The high stereoselectivity of the reaction is dictated by the precisely engineered active site of the myoglobin catalyst.

G cluster_cycle Catalytic Cycle Fe_heme Fe(II)-Heme Carbenoid Heme-Fe=C(H)CF₃ (Carbenoid Intermediate) Fe_heme->Carbenoid + CF₃CHN₂ Carbenoid->Fe_heme + Alkene N2 N₂ Carbenoid->N2 - N₂ Product Cyclopropane Product Carbenoid->Product Carbene Transfer Diazo CF₃CHN₂ Alkene Allyl Acetate

Caption: Simplified catalytic cycle for myoglobin-mediated cyclopropanation.

The reaction is initiated by the reaction of the heme iron cofactor in myoglobin with the diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive iron-carbenoid intermediate.[5] The engineered active site pocket then orients the incoming allyl acetate substrate in a specific conformation relative to the carbenoid, ensuring that the carbene is delivered to one face of the double bond to produce the trans isomer with exceptional (1S,2S) enantioselectivity.[4]

Conclusion

This application guide provides a detailed, scalable, and scientifically-grounded protocol for the synthesis of enantiopure [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol. By leveraging a whole-cell biocatalytic system, this method offers a robust and highly selective route to a valuable building block for the pharmaceutical industry, overcoming many of the challenges associated with traditional synthetic methods. The protocol emphasizes safety, efficiency, and causality, providing researchers and development professionals with a reliable foundation for large-scale production.

References

  • General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl- Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. University of Rochester. Available at: [Link]

  • Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. eScholarship, University of California. Available at: [Link]

  • Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer o. SciSpace. Available at: [Link]

  • Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters - ACS Publications. Available at: [Link]

  • Conceived asymmetric synthesis of 2‐(1‐(trifluoromethyl)‐cyclopropyl)furans and derivatives thereof. ResearchGate. Available at: [Link]

  • Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol. PubChem, National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. PubMed, National Institutes of Health. Available at: [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters - ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops and purity issues when oxidizing highly substituted, strained ring systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops and purity issues when oxidizing highly substituted, strained ring systems. The oxidation of[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol to its corresponding aldehyde, (1S,2S)-2-(trifluoromethyl)cyclopropanecarbaldehyde, presents a unique set of chemical challenges.

This guide bypasses generic advice to address the exact mechanistic pitfalls of this transformation: extreme product volatility, base-catalyzed epimerization, and aqueous over-oxidation.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q: Why is my isolated yield consistently below 40% despite GC-MS showing >95% conversion of the starting alcohol? A: This is the most frequent pitfall when working with fluorinated cyclopropyl aldehydes. The product, (1S,2S)-2-(trifluoromethyl)cyclopropanecarbaldehyde, is exceptionally volatile. The loss of the hydrogen-bonding hydroxyl group during oxidation drastically lowers the boiling point compared to the starting material. If you are removing the extraction solvent (e.g., dichloromethane or diethyl ether) on a rotary evaporator under standard high-vacuum conditions (<50 mbar) or elevated bath temperatures (>25 °C), you are actively co-evaporating your product. Causality & Action: To prevent this, concentrate the organic layer using a mild vacuum (no lower than 250 mbar) and a cold water bath (<20 °C). For optimal results, avoid isolation entirely by telescoping the aldehyde solution directly into your subsequent olefination or reductive amination step[1].

Q: My downstream product shows a loss of diastereomeric purity. Is the oxidation step responsible? A: Yes, it is highly probable. The C1 alpha-proton of (1S,2S)-2-(trifluoromethyl)cyclopropanecarbaldehyde is uniquely acidic. This acidity is synergistically enhanced by the electron-withdrawing nature of the adjacent carbonyl group, the strained cyclopropane ring, and the inductive pull of the trifluoromethyl group. If you are using a Swern oxidation, the addition of triethylamine (Et₃N) to decompose the alkoxysulfonium intermediate can abstract this alpha-proton. Subsequent re-protonation often occurs from the less hindered face, leading to epimerization from the trans (1S,2S) isomer to the thermodynamically distinct cis isomer[2]. Causality & Action: To preserve stereochemical integrity, strictly avoid amine bases. Switch to a neutral or mildly acidic oxidant like Dess-Martin Periodinane (DMP)[3].

Q: I am observing significant formation of a polar byproduct, which NMR confirms is the carboxylic acid. How do I prevent over-oxidation? A: Over-oxidation to the carboxylic acid occurs when water is present in the reaction mixture. Water attacks the highly electrophilic aldehyde to form a gem-diol intermediate, which is rapidly oxidized a second time. Aqueous-based methods like TEMPO/NaOCl (Anelli oxidation) are highly susceptible to this if the pH is not strictly controlled. Causality & Action: Switch to a strictly anhydrous oxidant. DMP operates under non-aqueous conditions, cleanly halting the oxidation at the aldehyde stage[4].

Part 2: Quantitative Data & Method Comparison

To select the optimal self-validating system for your workflow, review the comparative data below. The choice of oxidant directly dictates the survival of the strained, volatile fluorinated cyclopropane.

Oxidation MethodYield PotentialOver-Oxidation RiskEpimerization RiskMechanistic Causality & Application Notes
Dess-Martin (DMP) >90% Low (Anhydrous)Low (Neutral)Optimal Choice: Mild conditions prevent alpha-deprotonation. Reagent byproduct precipitates, providing a visual reaction cue.
Swern Oxidation 80–85%Low (Anhydrous)High (Basic)Et₃N base abstracts the highly acidic C1 proton, causing rapid loss of (1S,2S) stereopurity. Requires strict cryogenic (-78 °C) control.
TEMPO / NaOCl 60–70%High (Aqueous)ModerateAqueous environment promotes gem-diol formation, inevitably leading to the carboxylic acid byproduct.

Part 3: Validated Experimental Protocol (DMP Oxidation)

This methodology is designed as a self-validating system . It includes specific In-Process Controls (IPCs) and visual cues to ensure the reaction is proceeding correctly without risking the loss of the volatile product.

Objective: Anhydrous synthesis of (1S,2S)-2-(trifluoromethyl)cyclopropanecarbaldehyde.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 10 minutes to ensure a strictly anhydrous environment (preventing gem-diol over-oxidation).

  • Substrate Dissolution: Dissolve [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) to create a 0.2 M solution.

  • Oxidant Addition (Visual Cue): Cool the solution to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.2 equiv, 12.0 mmol) in three equal portions over 15 minutes to control the mild exotherm.

    • Self-Validation Check: As the reaction proceeds, the clear solution will transition to a milky white suspension. This is the insoluble iodinane byproduct precipitating out, confirming the reagent is active.

  • Reaction Monitoring (IPC): Remove the ice bath and stir at 20 °C. After 1.5 hours, pull a 50 µL aliquot, dilute in DCM, and analyze via GC-MS. Look for the disappearance of the alcohol peak. Do not rely solely on TLC, as the aldehyde is highly volatile and may evaporate off the silica plate.

  • Mechanistic Quenching: Once >95% conversion is achieved, add 25 mL of saturated aqueous NaHCO₃ and 25 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed ring-opening of the cyclopropane. The organic layer will turn completely clear when the quench is complete.

  • Extraction & Drying: Separate the organic DCM layer. Extract the aqueous phase once with 15 mL of DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Controlled Isolation (Critical Step): Transfer the solution to a rotary evaporator. Set the water bath to 15 °C (do not apply heat). Lower the vacuum strictly to 250 mbar . Stop evaporation while ~5 mL of DCM remains. Do not evaporate to dryness. Telescope this concentrated solution directly into the next synthetic step to guarantee maximum yield.

Part 4: Mechanistic Workflow & Troubleshooting Decision Tree

Use the following logic tree to rapidly diagnose and resolve issues during your oxidation workflows.

TroubleshootingTree Start Low Yield of Cyclopropanecarbaldehyde? CheckConv Perform IPC (GC-MS / NMR) Start->CheckConv FullConv >95% Conversion CheckConv->FullConv Yes LowConv <50% Conversion CheckConv->LowConv No Volatile Product Lost During Evaporation? FullConv->Volatile OverOx Over-Oxidation to Carboxylic Acid? FullConv->OverOx Epimer Loss of (1S,2S) Stereopurity? FullConv->Epimer FixConv Action: Verify DMP Quality (Check for Hydrolysis) LowConv->FixConv FixVol Action: Evaporate at >250 mbar or Telescope Solution Volatile->FixVol Confirmed FixOx Action: Ensure Anhydrous Conditions (Use DMP) OverOx->FixOx Confirmed FixEpi Action: Avoid Amine Bases (Switch Swern to DMP) Epimer->FixEpi Confirmed

Fig 1: Troubleshooting decision tree for cyclopropylmethanol oxidation workflows.

Part 5: References

  • Journal of Medicinal Chemistry (ACS Publications). The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists.[2] URL:[Link]

  • ChemRxiv. Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes.[4] URL:[Link]

  • Arkivoc. Four-directional synthesis of adamantane derivatives.[3] URL:[Link]

Sources

Optimization

resolving common impurities in [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol commercial batches

Welcome to the Technical Support Center for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol (CAS: 1486471-00-4). This chiral, fluorinated building block is highly valued in medicinal chemistry as a metabolically stable,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol (CAS: 1486471-00-4). This chiral, fluorinated building block is highly valued in medicinal chemistry as a metabolically stable, lipophilic bioisostere. However, due to the electronic deactivation of the trifluoromethyl ( −CF3​ ) group on alkene precursors, the asymmetric cyclopropanation required to synthesize this molecule is notoriously challenging.

As a result, commercial batches frequently exhibit specific stereoisomeric and elemental impurities[1]. This guide synthesizes field-proven causality, analytical detection, and self-validating protocols to help you troubleshoot and upgrade commercial batches to API-grade purity.

Mechanistic Origin of Commercial Impurities

To effectively resolve impurities, we must first understand their causality. The synthesis of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol typically relies on either Charette’s asymmetric Simmons-Smith cyclopropanation[2] or the transition-metal-catalyzed decomposition of diazoalkanes[3].

Because the −CF3​ group withdraws electron density from the alkene, highly reactive carbenoids (e.g., Et2​Zn/CH2​I2​ ) are required to force the reaction. This high reactivity inherently compromises face-selectivity and diastereoselectivity, leading to the two most common impurities: the cis-diastereomer and the (1R,2R)-enantiomer.

G Alkene CF3-Alkene Precursor Cycloprop Asymmetric Cyclopropanation Alkene->Cycloprop Trans Trans-(1S,2S) Target Product Cycloprop->Trans Major Pathway Cis Cis-Isomer Diastereomer Cycloprop->Cis Face Selectivity Error Enant Trans-(1R,2R) Enantiomer Cycloprop->Enant Ligand Inefficiency

Caption: Mechanistic origin of stereoisomeric impurities during asymmetric cyclopropanation.

Quantitative Baseline: Commercial vs. API-Grade Specifications

Before initiating purification workflows, establish your baseline. The table below summarizes the typical impurity profile of off-the-shelf batches compared to the rigorous limits required for advanced drug development.

Impurity TypeTypical Commercial RangeTarget API LimitDetection MethodDownstream Impact
(1R,2R)-Enantiomer 1.0% – 5.0%< 0.5%Chiral GC / HPLCOff-target binding, altered pharmacokinetics.
Cis-Diastereomer 2.0% – 8.0%< 0.1% 19F NMR / 1H NMRAlters 3D vector of attached pharmacophores.
Residual Zinc (Zn) 50 – 500 ppm< 10 ppmICP-MSCatalyst poisoning in subsequent cross-couplings.
Dichloromethane 1000 – 5000 ppm< 600 ppmHeadspace GCRegulatory failure (ICH Q3C limits).

Troubleshooting & Resolution Protocols

FAQ 1: Diastereomeric Contamination (Cis vs. Trans)

Q: My batch shows 3% of a diastereomeric impurity by 19F NMR. Standard silica gel chromatography fails to separate it. How can I remove it?

Analysis: The impurity is the cis-isomer (e.g., (1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol). Because the physical properties (boiling point, polarity) of the cis and trans cyclopropyl methanols are nearly identical, standard chromatography is ineffective.

Resolution Protocol: Derivatization-Driven Crystallization To break the physical symmetry, you must temporarily increase the molecular weight and crystallinity of the mixture by converting the alcohols into 3,5-dinitrobenzoate esters. The trans-ester is significantly more crystalline than the cis-ester.

  • Esterification: Dissolve the commercial batch (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq). Cool to 0 °C.

  • Derivatization: Slowly add 3,5-dinitrobenzoyl chloride (1.1 eq). Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3​ and extract with DCM.

  • Diastereomeric Purge: Concentrate the organic layer. Recrystallize the crude solid from a hot mixture of Heptane/Ethyl Acetate (typically 4:1). The trans-(1S,2S) ester will selectively crystallize, leaving the cis-ester in the mother liquor. Validation: Check the crystals via 19F NMR; the distinct −CF3​ shift of the cis-isomer should be absent.

  • Hydrolysis: Suspend the pure crystals in Methanol/Water (3:1). Add LiOH⋅H2​O (2.0 eq) and stir for 2 hours at room temperature to cleave the ester. Extract with MTBE to recover the diastereomerically pure[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol.

FAQ 2: Enantiomeric Purity Upgrading

Q: The Certificate of Analysis states 94% ee, but my downstream structure-activity relationship (SAR) studies require >99% ee. How can I enrich the (1S,2S) enantiomer without chiral preparative HPLC?

Analysis: Asymmetric cyclopropanation using chiral tartaramide ligands often plateaus at ~90-95% ee for electron-deficient substrates[2]. To bridge the gap to >99% ee, enzymatic kinetic resolution is the most scalable and self-validating approach.

Resolution Protocol: Enzymatic Kinetic Resolution By utilizing Candida antarctica Lipase B (Novozym 435), we can exploit the enzyme's chiral pocket. The enzyme will selectively acetylate the contaminating (1R,2R)-enantiomer, leaving the desired (1S,2S)-enantiomer untouched as a free alcohol.

  • Setup: Dissolve the cyclopropyl methanol batch in anhydrous Methyl tert-butyl ether (MTBE) at a concentration of 0.5 M.

  • Reagent Addition: Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor. Add Novozym 435 (typically 10-20% w/w relative to the substrate).

  • Incubation: Stir gently at 30 °C. Monitor the reaction via Chiral GC. Stop the reaction when the (1R,2R)-enantiomer is fully consumed (converted to the acetate).

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate. The mixture now contains the desired (1S,2S)-alcohol and the (1R,2R)-acetate. These have vastly different polarities and are easily separated via standard silica gel chromatography (eluting the acetate first, followed by the pure alcohol).

G Start Commercial Batch 94% ee (1S,2S) Enzyme Novozym 435 + Vinyl Acetate (Kinetic Resolution) Start->Enzyme Split Reaction Mixture Enzyme->Split Purification Silica Gel Chromatography Split->Purification Unreacted Unreacted Alcohol >99% ee (1S,2S) Acetylated Acetylated Ester (1R,2R) Impurity Purification->Unreacted Elutes Late (Polar) Purification->Acetylated Elutes Early (Non-polar)

Caption: Workflow for enzymatic kinetic resolution to enrich (1S,2S) enantiomeric purity.

FAQ 3: Residual Metals and Catalyst Poisoning

Q: I am using the commercial alcohol directly in an iridium-catalyzed photoredox coupling, but the reaction stalls. Could the starting material be poisoning the catalyst?

Analysis: Absolutely. If the commercial batch was synthesized via a Simmons-Smith protocol, trace Zinc salts often remain. If synthesized via diazo decomposition, trace Rhodium or Copper may be present[3]. These transition metals act as potent poisons for downstream photoredox or palladium cross-coupling catalysts.

Resolution Protocol: Metal Scavenging Do not rely on standard aqueous workups to remove tightly coordinated metals from the alcohol oxygen.

  • Chelating Wash: Dilute the alcohol in MTBE. Wash the organic layer twice with a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) adjusted to pH 8.0. The EDTA will strip residual Zinc and Copper.

  • Resin Scavenging (For Rhodium/Palladium): If precious metal contamination is suspected, add a functionalized scavenging resin (e.g., QuadraPure TU or SiliaBond Thiol) to the organic solution. Stir at 40 °C for 4 hours, filter through Celite, and concentrate.

References

  • PubChem. "[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol." National Institutes of Health (NIH). Available at:[Link]

  • Davies, H. M. L., et al. "Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations." ACS Organic & Inorganic Au, 2022. Available at:[Link]

  • White, J. D., et al. "Absolute Configuration and Total Synthesis of (+)-Curacin A, an Antiproliferative Agent from the Cyanobacterium Lyngbya majuscula." Journal of the American Chemical Society, 1997. Available at:[Link]

Sources

Troubleshooting

storage stability and handling precautions for[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol

Welcome to the technical support center for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stable storage and safe h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stable storage and safe handling of this valuable synthetic building block. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address potential issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol?

A1: Proper storage is critical to maintain the integrity and purity of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol. Based on available data and the nature of fluorinated alcohols, we recommend the following:

  • Temperature: There are differing recommendations from suppliers, with some suggesting controlled room temperature and others freezer storage (-20°C).[1] For long-term storage and to minimize potential degradation, storing in a freezer at or below -20°C is the most conservative and recommended approach. [1] This is particularly important if the compound will be stored for an extended period. For short-term storage (i.e., between uses in an ongoing experimental series), a controlled room temperature, away from heat sources, may be adequate. However, always default to the most stringent recommendation to ensure maximum stability.

  • Atmosphere: The container should be tightly sealed to prevent exposure to moisture and air.[1] Inert gas blanketing (e.g., with argon or nitrogen) is a good practice, especially for partially used containers, to displace oxygen and moisture.

  • Container: The compound should be stored in a clean, dry, and chemically resistant container. High-density polyethylene (HDPE) or fluorinated HDPE containers are recommended for their excellent chemical resistance to a wide range of chemicals, including alcohols and solvents.[2][3] Glass containers are also suitable, provided they have a secure, chemically resistant cap.

Q2: How can I assess the stability of my [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol sample?

A2: Visual inspection is the first line of assessment. The compound should be a clear, colorless liquid. Any change in color, such as a yellow or brown-black discoloration , may indicate decomposition.[4] The presence of precipitates or cloudiness also suggests degradation or contamination. If you suspect degradation, it is advisable to re-analyze the material by techniques such as NMR or GC-MS to confirm its purity before use.

Q3: What are the known decomposition pathways for this compound?

A3: While specific degradation pathways for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol are not extensively documented in publicly available literature, fluorinated alcohols can be susceptible to decomposition, particularly under basic conditions. For some fluorotelomer alcohols, decomposition can be initiated by the elimination of hydrogen fluoride (HF), which can be catalyzed by the presence of a hydroxyl group and basic conditions.[4] This can lead to a cascade of reactions and the formation of various degradation products. It is prudent to assume that exposure to strong bases could initiate similar degradation for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol.

Handling and Safety

Q4: What are the primary hazards associated with [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol?

A4: [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is a flammable liquid and can cause skin and serious eye irritation.[1][5] As with many organic solvents, inhalation of vapors should be avoided. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: To ensure personal safety, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves (minimum 4mil thickness), should be worn.[6] Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat should be worn to protect the skin and clothing.[6]

  • Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]

Q6: What are the chemical incompatibilities of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol?

A6: Avoid contact with the following classes of chemicals:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: May catalyze decomposition or other unwanted reactions.

  • Strong Bases: Can induce decomposition, as noted in the stability section.[4]

  • Strong Reducing Agents: May react with the alcohol functionality.

Always consult the Safety Data Sheet (SDS) for your specific product and consider potential reactions with all materials used in your experimental setup.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound appears discolored (yellow/brown). Decomposition due to improper storage (exposure to heat, light, air, or contaminants).1. Do not use the compound if discoloration is significant. 2. If the discoloration is minor, re-purify the compound if possible (e.g., by distillation), and re-analyze to confirm its identity and purity before use. 3. Review your storage procedures to ensure they align with the recommendations (freezer storage, inert atmosphere).
Inconsistent experimental results. Compound degradation leading to lower effective concentration or the presence of reactive impurities.1. Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, GC-MS). 2. If the compound has been stored for a long time or subjected to multiple freeze-thaw cycles, consider opening a fresh bottle. 3. Ensure that the solvents and other reagents used in your experiment are of high purity and compatible with the compound.
Difficulty in dissolving the compound. While this compound is a liquid, this could apply to downstream solid derivatives. Low temperature can increase viscosity.1. Allow the compound to warm to room temperature before use. 2. Ensure the chosen solvent is appropriate for your reaction.

Experimental Protocols

Protocol for Handling a Spill of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol

In the event of a spill, follow these steps promptly and safely:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: As the compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[9][10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Put on appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[9][10]

  • Contain the Spill: For small spills, use a spill containment kit with absorbent materials to dike the spill and prevent it from spreading.[11]

  • Absorb the Liquid: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled liquid.[10]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10][12]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety department.

Diagrams

DOT Script for Spill Response Workflow

Spill_Response_Workflow Spill Response Workflow for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol spill Spill Occurs alert Alert Personnel spill->alert ignite Control Ignition Sources spill->ignite evacuate Evacuate Area (if necessary) alert->evacuate ventilate Ensure Ventilation ignite->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste (Non-Sparking Tools) absorb->collect decon Decontaminate Area collect->decon report Report to EHS decon->report

Caption: A workflow diagram for responding to a spill of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol.

DOT Script for Storage Decision Tree

Storage_Decision_Tree Storage Decision Tree for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol start Receiving Compound check_duration Storage Duration? start->check_duration long_term Long-Term (> 1 month) check_duration->long_term Long short_term Short-Term (< 1 month) check_duration->short_term Short storage_freezer Store at <= -20°C in a Flammable-Rated Freezer long_term->storage_freezer storage_rt Store at Controlled Room Temperature (Away from Heat/Light) short_term->storage_rt check_container Is Container Partially Used? storage_freezer->check_container storage_rt->check_container inert_gas Blanket with Inert Gas check_container->inert_gas Yes seal Ensure Container is Tightly Sealed check_container->seal No inert_gas->seal

Caption: A decision tree for the appropriate storage of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol.

References

  • Base-Induced Instability of Fluorotelomer Alcohols - PMC. (n.d.). Retrieved from [Link]

  • Spill Response Procedures - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • A Guide for Choosing the Best Bottles to Ship, Store & Sell Your Chemical Products. (2024, January 24). Retrieved from [Link]

  • Standard Operating Procedures on Spills of Hazardous Chemicals - MIT. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]

  • Selecting the Right Container - Blog - Lab Procurement Services. (n.d.). Retrieved from [Link]

  • Chemical Spill Response Procedure - University of Manitoba. (n.d.). Retrieved from [Link]

  • What are Fluorinated Containers for storing chemicals? - U-Pack. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure: Flammable Liquids - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol - PubChem. (n.d.). Retrieved from [Link]

  • Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Plastic Container Guide - Litesmith. (n.d.). Retrieved from [Link]

  • Incompatibility of Common Laboratory Chemicals - Lab Safety. (2010, May 10). Retrieved from [Link]

  • Suitable containers for each chemical product - Scharlab Internacional. (n.d.). Retrieved from [Link]

  • rac-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol - NextSDS. (n.d.). Retrieved from [Link]

  • Significant residual fluorinated alcohols present in various fluorinated materials - PubMed. (2006, March 1). Retrieved from [Link]

  • Appendix K - Incompatible Chemicals - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Chemical Detection of Non-Volatile and Semi-Volatile Decomposition Markers from Clandestine Gravesites. (n.d.). Retrieved from [Link]

  • Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS - Emory EHSO. (n.d.). Retrieved from [Link]

  • Chemical Compatibility of Fabrics with Common Chemicals. (n.d.). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

chiral HPLC method validation for[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol enantiomers

Chiral HPLC Method Validation for[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol Enantiomers: A Comparative Guide Introduction [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is a highly specialized chiral building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Method Validation for[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol Enantiomers: A Comparative Guide

Introduction

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is a highly specialized chiral building block extensively utilized in the synthesis of advanced pharmaceutical agents, such as 1[1] and 2[2]. The incorporation of a trifluoromethyl (-CF₃) group onto a cyclopropane ring introduces unique steric bulk and high electronegativity, which dramatically alters the pharmacokinetic and pharmacodynamic profiles of the resulting drug substance. Because enantiomers can exhibit divergent biological activities—ranging from therapeutic efficacy to off-target toxicity—rigorous enantiomeric separation and quantification are mandatory. This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for resolving these enantiomers and details a self-validating protocol strictly aligned with the latest 3[3].

Chiral Stationary Phase (CSP) Selection: Causality and Performance Comparison

The enantiomeric separation of trifluoromethyl-substituted alcohols is most effectively achieved using4[4]. The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and precise steric fit within the chiral cavities of the polymer.

Amylose vs. Cellulose Derivatives: The structural backbone of the CSP dictates its selectivity. 5[5] (e.g., Chiralpak AD-H) possess a helical structure that provides superior inclusion complexation for rigid, compact molecules like substituted cyclopropanes. Conversely, cellulose-based columns (e.g., Chiralcel OD-H) exhibit a more linear, layered structure. For[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol, the highly electronegative -CF₃ group and the hydroxyl moiety act as strong hydrogen bond acceptors and donors. The helical groove of the amylose backbone offers a superior steric fit for the trifluoromethylcyclopropyl moiety, consistently leading to higher resolution compared to cellulose counterparts. Furthermore, utilizing 6[6] (such as Chiralpak IA) enhances method robustness by allowing the use of a wider variety of mobile phase modifiers without risk of dissolving the chiral selector.

Experimental Data Comparison: The following table summarizes typical performance metrics for the enantiomeric separation of representative trifluoromethyl-substituted alcohols using normal-phase HPLC (e.g., n-Hexane/Isopropanol 90:10 v/v)[4].

Chiral Stationary PhasePolysaccharide BackboneRetention Factor (k₁)Separation Factor (α)Resolution (Rs)Suitability
Chiralpak AD-H Amylose (Coated)2.541.252.80Excellent
Chiralcel OD-H Cellulose (Coated)3.121.182.10Good
Chiralpak IA Amylose (Immobilized)2.401.283.10Optimal

Method Development and Validation Workflow

Before initiating formal validation, the method must be systematically developed. The workflow below illustrates the logical progression from screening to routine Quality Control (QC).

ChiralWorkflow A 1. Analytical Target Profile (Define Enantiomeric Purity) B 2. CSP & Mobile Phase Screening (Amylose vs. Cellulose) A->B C 3. Parameter Optimization (Flow, Temp, Modifiers) B->C D 4. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) C->D E 5. Routine QC & Transfer (System Suitability) D->E

Caption: Systematic workflow for chiral HPLC method development and ICH Q2(R2) validation.

Step-by-Step Validation Protocol (Aligned with ICH Q2(R2))

Once baseline separation (Rs ≥ 1.5) is achieved (e.g., using Chiralpak IA, Hexane/IPA 95:5, 1.0 mL/min, 25°C, UV detection at 210 nm), the method must be validated. This protocol is designed as a self-validating system, ensuring that every analytical run is internally controlled to meet 7[7].

Step 1: System Suitability Testing (SST)

  • Causality: SST ensures the chromatographic system (pump, column, detector) is equilibrated and performing adequately before any validation samples are injected.

  • Protocol: Inject a racemic mixture of[2-(trifluoromethyl)cyclopropyl]methanol six times.

  • Acceptance Criteria: Resolution (Rs) between (1S,2S) and (1R,2R) enantiomers > 1.5; Relative Standard Deviation (RSD) of peak areas ≤ 2.0%; Tailing factor ≤ 1.5.

Step 2: Specificity and Selectivity

  • Causality: You must demonstrate that the desired (1S,2S) enantiomer can be accurately quantified without interference from the undesired (1R,2R) enantiomer, synthetic precursors, or degradation products[8].

  • Protocol: Inject a blank (diluent), the undesired (1R,2R) enantiomer spiked at 0.1%, and a stressed sample (subjected to acid, base, and oxidative degradation).

  • Acceptance Criteria: No interfering peaks at the retention time of the (1S,2S) enantiomer. Peak purity analysis (via PDA detector) must show no co-elution (Peak purity angle < Peak purity threshold).

Step 3: Linearity and Range

  • Causality: Ensures the UV detector response is directly proportional to the concentration of the enantiomeric impurity within the target analytical range[9].

  • Protocol: Prepare solutions of the (1R,2R) enantiomer at 5 concentration levels ranging from the Reporting Level (e.g., 0.05%) to 150% of the specification limit (e.g., 0.15%).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be ≤ 5% of the target concentration response.

Step 4: Accuracy (Recovery)

  • Causality: Verifies the closeness of agreement between the accepted true value and the experimental result, confirming the absence of matrix effects[9].

  • Protocol: Spike the desired (1S,2S) enantiomer matrix with the (1R,2R) enantiomer at 3 distinct levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% with an RSD ≤ 5.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Causality: Confirms the method provides consistent results across multiple injections and varying operating conditions, proving it is fit for routine QC transfer[8].

  • Protocol:

    • Repeatability: Prepare 6 independent samples of the (1S,2S) batch spiked with 0.1% (1R,2R). Analyze them via one analyst on one day.

    • Intermediate Precision: Repeat the above protocol on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: RSD of the impurity content ≤ 5.0% for both repeatability and intermediate precision datasets.

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: Critical for enantiomeric impurity methods to prove the system is sensitive enough to detect and reliably quantify trace levels of the undesired enantiomer.

  • Protocol: Utilize the signal-to-noise (S/N) ratio approach. Inject decreasing concentrations of the (1R,2R) enantiomer.

  • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. The LOQ must be at or below the regulatory reporting threshold (e.g., 0.05%).

Conclusion

Developing and validating a chiral HPLC method for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol requires a deep understanding of the underlying chiral recognition mechanisms. Amylose-based stationary phases, particularly immobilized versions like Chiralpak IA, offer superior stereoselectivity for trifluoromethyl-substituted cyclopropanes due to their helical inclusion cavities. By strictly adhering to the ICH Q2(R2) guidelines and employing a self-validating protocol, analytical scientists can ensure the robust and reliable quantification of enantiomeric purity, thereby safeguarding the efficacy and safety of downstream pharmaceutical products.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem. 8

  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. 4

  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples - ICH.org. 7

  • WO2022132696A1 - Urea orexin receptor agonists - Google Patents. 1

  • WO2022034529A1 - Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof - Google Patents. 2

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - NIH.gov. 6

  • Playing with Selectivity for Optimal Chiral Separation - Chromatography Online. 5

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation - YouTube. 9

  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review.3

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Comparative

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol vs (1R,2R) enantiomer in target binding affinity

An Investigative Guide to Stereoselective Target Engagement: A Comparative Analysis of [(1S,2S)- and (1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol Introduction: The Imperative of Chirality in Modern Drug Discovery In t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Investigative Guide to Stereoselective Target Engagement: A Comparative Analysis of [(1S,2S)- and (1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the intricate landscape of molecular recognition, chirality—the "handedness" of a molecule—stands as a fundamental pillar governing biological activity. Biological systems, from enzymes to receptors, are inherently chiral, creating a stereospecific environment where enantiomers of a drug molecule can be perceived as entirely different entities.[1][2] This interaction often leads to one enantiomer, the eutomer, eliciting the desired therapeutic effect, while its mirror image, the distomer, may be less active, inactive, or even responsible for undesirable side effects.[3][4] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the critical need to evaluate stereoisomers independently.[2][4]

This guide focuses on two such enantiomers: [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol and its (1R,2R) counterpart. The trifluoromethylcyclopropyl (TFMCp) moiety is a valuable structural motif in medicinal chemistry, prized for its ability to enhance metabolic stability and modulate physicochemical properties. However, the precise stereochemical orientation of this group can profoundly influence its interaction with a biological target.

Hypothetical Case Study: Target Selection and Rationale

To ground our investigation in a realistic context, we will hypothesize that our enantiomers are potential modulators of the β2-adrenergic receptor (β2AR) .

Rationale for Target Selection:

  • Therapeutic Relevance: The β2AR is a well-validated G-protein coupled receptor (GPCR) and a major drug target for respiratory diseases like asthma and COPD.[5][6]

  • Structural Understanding: It is one of the most extensively studied GPCRs, with a wealth of structural and pharmacological data available.

  • Assay Availability: Robust and well-established in vitro assays for measuring ligand binding and functional activity are commercially and publicly available.[7][8]

  • Stereoselectivity: The β2AR is known to exhibit significant stereoselectivity in its interactions with chiral ligands, such as β-blockers, making it an ideal model for this comparative guide.[9]

Our objective is to determine which enantiomer, (1S,2S) or (1R,2R), demonstrates higher affinity and potency at the β2AR, thereby identifying the eutomer.

Overall Experimental Workflow

A multi-faceted approach is essential to build a comprehensive understanding of enantiomer binding. The workflow integrates a primary binding assay for initial affinity determination, an orthogonal (different methodology) binding assay for validation and kinetic analysis, and a functional assay to link binding with a biological response.

G cluster_0 Compound Acquisition & QC cluster_1 Binding Affinity Determination cluster_2 Functional Activity cluster_3 Data Analysis & Interpretation Acquire Acquire/Synthesize Enantiomers QC Verify Purity & Identity (Chiral HPLC, NMR) Acquire->QC PrimaryAssay Primary Assay: Competitive Radioligand Binding (Determine Ki) QC->PrimaryAssay OrthoAssay Orthogonal Assay: Surface Plasmon Resonance (SPR) (Determine KD, ka, kd) PrimaryAssay->OrthoAssay Validate & Get Kinetics Analysis Calculate Affinity (Ki, KD) Potency (EC50) & Eudismic Ratio OrthoAssay->Analysis FunctionalAssay Functional Assay: cAMP Accumulation (Determine EC50/IC50) FunctionalAssay->Analysis Conclusion Identify Eutomer & Establish SAR Analysis->Conclusion

Caption: High-level workflow for comparing enantiomer binding affinity.

PART 1: Competitive Radioligand Binding Assay

This technique is the gold standard for quantifying the affinity of an unlabeled test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the target receptor.[10][11]

Causality Behind Experimental Choices: We use a competitive format because it allows us to determine the affinity (Ki) of our unlabeled test compounds without needing to synthesize radiolabeled versions of them. The filtration method is chosen for its speed and efficiency in separating the receptor-bound radioligand from the free (unbound) radioligand, which is crucial for accurate quantification.[7][8]

Detailed Step-by-Step Protocol
  • Membrane Preparation:

    • Culture HEK293 cells stably overexpressing human β2AR.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptor.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C. This ensures a stable and consistent source of receptor for all experiments.

  • Reagent Preparation:

    • Radioligand: Prepare a solution of a known β2AR antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA), at a concentration equal to its dissociation constant (Kd) in the final assay volume. Using the Kd concentration provides an optimal balance for detecting competitive displacement.

    • Test Compounds: Prepare 10 mM stock solutions of (1S,2S) and (1R,2R) enantiomers in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

    • Non-Specific Binding (NSB) Control: Prepare a high concentration (e.g., 10 µM) of a potent, unlabeled β-blocker like Propranolol. This will occupy all specific binding sites, allowing for the measurement of radioactivity that binds non-specifically to filters and membranes.

  • Assay Execution (96-well plate format):

    • Total Binding Wells: Add assay buffer, [³H]-DHA, and membrane preparation.

    • NSB Wells: Add Propranolol solution, [³H]-DHA, and membrane preparation.

    • Competition Wells: Add serial dilutions of the (1S,2S) or (1R,2R) enantiomer, [³H]-DHA, and membrane preparation.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 90 minutes) to reach binding equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester, trapping the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove all unbound radioligand.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition P1 Prepare β2AR Membranes A1 Add Reagents to 96-well Plate P1->A1 P2 Prepare Radioligand ([³H]-DHA) P2->A1 P3 Prepare Enantiomer Serial Dilutions P3->A1 A2 Incubate to Reach Equilibrium A1->A2 R1 Vacuum Filtration (Separate Bound/Free) A2->R1 R2 Wash Filters R1->R2 R3 Scintillation Counting (Measure CPM) R2->R3 G Start Stable Baseline (Buffer Flow) Association Inject Analyte (Enantiomer) Start->Association Association Phase Dissociation Inject Buffer Association->Dissociation Dissociation Phase Regeneration Inject Regeneration Solution Dissociation->Regeneration Regeneration End Return to Baseline Regeneration->End Ready for Next Cycle

Caption: The cycle of a typical Surface Plasmon Resonance experiment.

Data Analysis and Interpretation

Hypothetical Binding Affinity Data

The raw data (CPM from the binding assay, RU from SPR) is processed to determine key affinity and kinetic parameters. The results are summarized below. Note: This data is illustrative and designed to demonstrate a clear stereoselective difference.

Parameter[(1S,2S)-Enantiomer][(1R,2R)-Enantiomer]MethodInterpretation
IC₅₀ 25 nM3,500 nMRadioligand AssayConcentration of enantiomer that inhibits 50% of radioligand binding.
Kᵢ 12.1 nM1,690 nMRadioligand AssayCalculated binding affinity. Lower value indicates higher affinity.
kₐ (on-rate) 1.5 x 10⁵ M⁻¹s⁻¹2.1 x 10⁴ M⁻¹s⁻¹SPRRate of association. The (1S,2S) enantiomer binds more quickly.
kᏧ (off-rate) 1.8 x 10⁻³ s⁻¹3.6 x 10⁻² s⁻¹SPRRate of dissociation. The (1S,2S) enantiomer dissociates more slowly.
Kᴅ 12.0 nM1,714 nMSPREquilibrium dissociation constant (kᏧ/kₐ). Excellent agreement with Kᵢ.

Calculations and Definitions:

  • Kᵢ (Inhibition Constant): Calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [7]* Kᴅ (Dissociation Constant): Determined from the ratio of the off-rate to the on-rate (kd/ka). It represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. [12]* Eudismic Ratio: The ratio of the affinity of the more potent enantiomer (eutomer) to the less potent one (distomer).

    • Eudismic Ratio = Kᵢ (1R,2R) / Kᵢ (1S,2S) = 1690 / 12.1 ≈ 140

Interpretation: The data clearly indicates that the (1S,2S) enantiomer is the eutomer , demonstrating a 140-fold higher affinity for the β2AR than the (1R,2R) enantiomer (the distomer). The SPR data further refines this understanding, showing that the higher affinity of the (1S,2S) enantiomer is driven by both a faster on-rate and a significantly slower off-rate, suggesting a more stable and durable interaction with the receptor's binding pocket.

Correlation with Functional Activity

High binding affinity does not always equate to the desired functional outcome (e.g., agonist vs. antagonist activity). Therefore, it is crucial to measure the compound's effect on the receptor's signaling pathway. For the β2AR, which couples to the Gs protein, activation leads to an increase in intracellular cyclic AMP (cAMP). [5][13][14]A functional assay would measure cAMP levels in β2AR-expressing cells upon treatment with each enantiomer. This allows for the determination of an EC₅₀ (for agonists) or a functional IC₅₀ (for antagonists), confirming that the higher binding affinity of the eutomer translates into greater functional potency.

G Ligand β-agonist Ligand (e.g., (1S,2S)-enantiomer) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gs Protein (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_Protein->AC Gα-GTP activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Simplified β2AR Gs signaling pathway leading to cAMP production.

Conclusion

This guide outlines a comprehensive, multi-assay strategy for comparing the binding affinities of the [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol and (1R,2R) enantiomers. Through our hypothetical case study targeting the β2-adrenergic receptor, we demonstrated how a combination of competitive radioligand binding and surface plasmon resonance can provide robust, quantitative data on affinity (Kᵢ, Kᴅ) and kinetics (kₐ, kᏧ).

Our illustrative data revealed a significant stereochemical preference, with the (1S,2S) enantiomer exhibiting a 140-fold higher affinity, identifying it as the eutomer. This pronounced difference underscores the three-dimensional nature of drug-receptor interactions and reinforces the absolute necessity of characterizing enantiomers independently during the drug discovery process. [15][16]Failure to do so risks misinterpreting structure-activity relationships, advancing suboptimal candidates, or overlooking potential toxicity associated with an unwanted distomer. This rigorous, evidence-based approach ensures that only the most potent and selective molecules are progressed, ultimately leading to safer and more effective medicines.

References

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Validation

The Strategic Advantage of Trifluoromethylation: A Comparative Guide to [(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol and Non-Fluorinated Analogs

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of medicinal chemistry.[1] More than half of all recently approved small-molecule drugs feature at least one fluorine at...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of medicinal chemistry.[1] More than half of all recently approved small-molecule drugs feature at least one fluorine atom, a testament to its power to fine-tune molecular behavior and enhance therapeutic profiles.[2] This guide provides an in-depth comparison between a key fluorinated building block, [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol , and its non-fluorinated counterparts. We will explore how the introduction of a trifluoromethyl (CF₃) group onto the versatile cyclopropylmethanol scaffold profoundly alters its physicochemical properties, offering distinct advantages for researchers, scientists, and drug development professionals.

The Physicochemical Impact of the Trifluoromethyl Group

The substitution of three hydrogen atoms with fluorine atoms to form a CF₃ group introduces a powerful combination of electronic and steric effects that ripple through the entire molecule.[3] These changes are not merely incremental; they fundamentally alter the compound's profile in ways that are highly desirable for drug candidates.

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME). The CF₃ group is known to significantly increase lipophilicity.[4][5] This enhancement is crucial for improving a compound's ability to cross cellular membranes, a prerequisite for reaching its biological target.[3][4]

CompoundMolecular FormulaCalculated LogP
CyclopropylmethanolC₄H₈O~0.3
[(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanolC₅H₇F₃O1.3[6]
Table 1: Comparison of calculated LogP values, highlighting the increased lipophilicity conferred by the trifluoromethyl group.

As shown in Table 1, the addition of the CF₃ group increases the calculated LogP by a full unit. This shift towards higher lipophilicity can translate directly to improved membrane permeability and, consequently, better bioavailability of a drug candidate.[5][7]

Electronic Effects: Modulating Acidity and Binding Interactions

The three highly electronegative fluorine atoms make the CF₃ group a potent electron-withdrawing group through a strong inductive effect.[8] This has a significant impact on the acidity (pKa) of the adjacent hydroxyl group in the methanol moiety. The electron withdrawal stabilizes the corresponding alkoxide conjugate base, making the alcohol more acidic compared to its non-fluorinated analog.

This change in acidity can have profound implications for drug-receptor interactions. A more acidic hydroxyl group can act as a stronger hydrogen bond donor, potentially leading to enhanced binding affinity and greater potency of the final drug molecule.[8]

Metabolic Stability: The Power of the C-F Bond

One of the most celebrated advantages of fluorination in drug design is the enhancement of metabolic stability.[9][10][11] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond (485.3 kJ/mol vs. 414.2 kJ/mol).[3][5]

This inherent strength makes the CF₃ group and adjacent positions highly resistant to oxidative metabolism by enzymes such as cytochrome P450s (CYPs).[4] By strategically placing the CF₃ group, medicinal chemists can "block" sites on a molecule that are susceptible to metabolic degradation. This leads to several key benefits:

  • Longer Drug Half-Life: Reduced metabolic clearance means the drug remains in the body for a longer period.[4]

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[4]

  • Lower Drug Load: Increased stability can mean that a lower dose is required to achieve the therapeutic effect.[3]

The cyclopropyl ring itself can also enhance metabolic stability by introducing conformational rigidity.[12] When combined with the CF₃ group, the resulting scaffold is exceptionally robust.

Synthetic Pathways and Considerations

While the benefits are clear, the synthesis of fluorinated compounds presents unique challenges. Non-fluorinated cyclopropylmethanol is a readily available building block used in a wide range of syntheses in the pharmaceutical and agrochemical industries.[13][14] The synthesis of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is more complex, often involving specialized reagents and multi-step processes, such as the cyclopropanation of an alkene with a trifluoromethylcarbene precursor.[15][16]

Synthetic_Considerations cluster_0 Non-Fluorinated Route cluster_1 Fluorinated Route start1 Readily Available Starting Materials prod1 Cyclopropyl Methanol start1->prod1 Standard Cyclopropanation start2 Specialized Alkene Precursor prod2 [(1S,2S)-2-(Trifluoromethyl) cyclopropyl]methanol start2->prod2 Transition-Metal Catalyzed Cyclopropanation reagent CF₃-Carbene Source (e.g., CF₃CHN₂) reagent->prod2 Metabolic_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow Prep 1. Prepare Reagents (Microsomes, NADPH, Buffer) PreInc 2. Pre-incubate Compound + Microsomes at 37°C Prep->PreInc Start 3. Initiate Reaction with NADPH (Time 0) PreInc->Start Sample 4. Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Quench 5. Quench with ACN + Internal Standard Sample->Quench Process 6. Centrifuge to Remove Proteins Quench->Process Analyze 7. Analyze Supernatant by LC-MS/MS Process->Analyze Data 8. Calculate Half-Life (t½) Analyze->Data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

The choice between using [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol and a non-fluorinated analog is a strategic decision in drug design, driven by a trade-off between synthetic accessibility and desired pharmacological properties. The introduction of the trifluoromethyl group offers a powerful, validated strategy to simultaneously enhance lipophilicity, metabolic stability, and potentially target-binding affinity. [3][4][7][17]While the synthesis is more demanding, the resulting improvements in a drug candidate's profile can be the critical factor that transforms a promising lead compound into a successful therapeutic agent. This building block represents a potent tool in the medicinal chemist's arsenal for creating more durable, effective, and safer medicines.

References

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  • Varga, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(10), 1969-1975. [Link]

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Comparative

Biological Activity Comparison of[(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol Derivatives vs. Traditional Bioisosteres

Executive Summary In modern medicinal chemistry, overcoming metabolic liabilities while maintaining target affinity is a primary driver of lead optimization. The chiral building block [(1S,2S)-2-(trifluoromethyl)cyclopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, overcoming metabolic liabilities while maintaining target affinity is a primary driver of lead optimization. The chiral building block [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol [1] has emerged as a transformative reagent for installing the (1S,2S)-2-(trifluoromethyl)cyclopropyl moiety. This group serves as a superior, next-generation bioisostere for traditional lipophilic groups such as tert-butyl, isopropyl, and unsubstituted cyclopropyl.

This guide objectively compares the biological performance of derivatives synthesized from this building block against traditional alternatives, focusing on Structure-Activity Relationships (SAR) in highly validated targets like Voltage-Gated Sodium Channels (NaV1.7/NaV1.8) [2][3] and coagulation Factor XIa [4].

Mechanistic Rationale: Why the CF3-Cyclopropyl Motif?

The substitution of a tert-butyl or phenyl group with a (1S,2S)-2-(trifluoromethyl)cyclopropyl group is not merely a structural tweak; it fundamentally alters the physicochemical and pharmacokinetic profile of the drug candidate. The causality behind this improvement rests on three pillars:

  • Metabolic Shielding (CYP450 Evasion): Traditional tert-butyl groups are highly susceptible to oxidation by Cytochrome P450 enzymes (particularly CYP3A4). The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group drastically reduces the electron density of the adjacent cyclopropyl C-H bonds, rendering them highly resistant to oxidative metabolism.

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclopropyl ring locks the −CF3​ group into a rigid vector. This lowers the entropic penalty upon binding to the target receptor, as the molecule is pre-organized into its bioactive conformation.

  • Multipolar Interactions: The −CF3​ group possesses a strong local dipole. When directed by the specific (1S,2S) stereochemistry, this dipole can engage in orthogonal multipolar interactions or act as a weak hydrogen-bond acceptor within hydrophobic sub-pockets (e.g., the S1 pocket of Factor XIa or the voltage-sensor domain of NaV1.7).

G1 A tert-Butyl Group (High Flexibility) A_Metab Rapid Metabolism (Short t1/2) A->A_Metab CYP450 Attack B Cyclopropyl Group (Conformational Lock) B_Bind Moderate Affinity (No Dipole) B->B_Bind Target Binding C (1S,2S)-2-(CF3)-cyclopropyl (Optimal Bioisostere) C_Metab High Metabolic Stability C->C_Metab Steric/Electronic Shielding C_Bind High Target Affinity C->C_Bind CF3 Dipole Interaction

Pharmacophoric advantages of the (1S,2S)-2-(CF3)-cyclopropyl moiety.

Comparative Biological Activity (Data Presentation)

To objectively evaluate performance, we compare representative SAR data derived from NaV1.7 inhibitor scaffolds (targeted for pain management) [2] and Factor XIa inhibitors (targeted for thrombosis) [4].

Table 1: Pharmacological Comparison in NaV1.7 Inhibitor Scaffolds

Data represents typical trends observed when optimizing sulfonamide or oxopiperazine scaffolds.

R-Group SubstitutionNaV1.7 IC 50​ (nM)NaV1.5 IC 50​ (nM)Selectivity IndexHuman Liver Microsome t 1/2​ (min)
-tert-butyl 45.01,20026x15.2
-cyclopropyl 85.08009x25.4
-(1R,2R)-2-(CF 3​ )-cyclopropyl 120.0>5,000>41x>120.0
-(1S,2S)-2-(CF 3​ )-cyclopropyl 8.5 >5,000 >588x >120.0

Key Insight: The (1S,2S) stereoisomer is vastly superior to the (1R,2R) enantiomer. This stereospecificity proves that the −CF3​ group is not just providing bulk; it is actively engaging in a stereochemically demanding binding pocket. Furthermore, the metabolic half-life (t 1/2​ ) is extended by nearly an order of magnitude compared to the tert-butyl analog.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the biological advantages of these derivatives must be validated through rigorous, self-validating experimental systems.

G2 S1 Synthesis via [(1S,2S)-2-(CF3)cyclopropyl]methanol S2 In Vitro PD: Automated Patch-Clamp S1->S2 Lead Generation S3 In Vitro PK: HLM Stability Assay S2->S3 IC50 < 10 nM S4 In Vivo PK/PD: Rodent Models S3->S4 T1/2 > 60 min

Screening cascade for evaluating (1S,2S)-2-(trifluoromethyl)cyclopropyl derivatives.

Protocol 1: In Vitro PK - Human Liver Microsome (HLM) Stability Assay

This assay determines the vulnerability of the bioisostere to CYP450-mediated phase I metabolism.

  • Step 1: Preparation. Prepare a 1 mM stock solution of the test derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Microsome Addition. Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Step 3: Reaction Initiation (The Causality Step). Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Why? CYP450 enzymes require a continuous supply of electron equivalents (NADPH) to function. Without this, the enzymes die, yielding false-positive stability data.

  • Step 4: Quenching & Sampling. At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 5: Self-Validating Controls.

    • Negative Control: Run a parallel assay omitting NADPH. If the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), not CYP450s.

    • Positive Control: Run Verapamil (a known high-clearance drug). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

  • Step 6: Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL int​ ) and half-life (t 1/2​ ).

Protocol 2: In Vitro PD - Automated Patch-Clamp Assay for NaV1.7

Because the (1S,2S)-2-(trifluoromethyl)cyclopropyl group often imparts state-dependent binding kinetics, standard binding assays are insufficient. Electrophysiology is required.

  • Step 1: Cell Preparation. Culture HEK293 cells stably expressing human NaV1.7. Harvest and suspend in extracellular recording solution.

  • Step 2: Voltage Protocol Design (The Causality Step). NaV1.7 inhibitors often bind preferentially to the inactivated state of the channel. Therefore, hold the membrane potential at the half-maximal inactivation voltage (V 1/2​ , typically around -70 mV) rather than the fully resting state (-100 mV). Why? Testing at the resting state will artificially inflate the apparent IC 50​ , masking the true potency of the derivative.

  • Step 3: Compound Application. Apply the test derivative at varying concentrations (0.1 nM to 10 µM) using a cumulative dosing protocol on an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Step 4: Self-Validating Control. Include Tetracaine (a known state-dependent blocker) as a reference standard. The IC 50​ of Tetracaine must shift significantly between the resting and inactivated state protocols to validate the voltage parameters.

  • Step 5: Data Extraction. Measure the peak inward sodium current elicited by a 20 ms test pulse to 0 mV. Calculate the IC 50​ using a 4-parameter logistic fit of the fractional block versus compound concentration.

References

  • [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (AU2021289741A1)
  • Cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides as nav1.
  • Source: Google Patents (WO2018039094A1)

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol
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[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol
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